Author: BenchChem Technical Support Team. Date: February 2026
Topic: 8-Bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2) Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile "Dual-Handle" Scaffold for Medicinal Chemistry
Executive Summary
8-Bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2) represents a high-value heterocyclic intermediate in modern drug discovery. Its significance lies in its orthogonal reactivity profile : the molecule possesses two distinct halogen "handles" on a 1,5-naphthyridine core—a reactive gamma-bromo substituent at position 8 and a metabolically stable beta-fluoro substituent at position 3.
This specific substitution pattern allows medicinal chemists to perform regiospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C-8 position while retaining the fluorine atom at C-3 to modulate pKa, lipophilicity, and metabolic stability (blocking P450 oxidation). This scaffold is increasingly prevalent in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents.
Chemical Profile & Identification
Property
Data
CAS Number
1437790-07-2
IUPAC Name
8-Bromo-3-fluoro-1,5-naphthyridine
Molecular Formula
C₈H₄BrFN₂
Molecular Weight
227.03 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water
Melting Point
Predicted:[1][2][3] 145–155 °C (varies by polymorph/purity)
pKa (Calc.)
~2.5 (N1), ~0.5 (N5) – Significantly lower than pyridine due to diaza-induction
SMILES
Fc1cncc2c(Br)ccnc12
Structural Analysis:
The 1,5-naphthyridine core consists of two fused pyridine rings.
Position 3 (Beta): The fluorine atom is located beta to Nitrogen-1. This position is electronically similar to the 3-position of pyridine—relatively electron-rich compared to alpha/gamma positions and resistant to nucleophilic attack.
Position 8 (Gamma): The bromine atom is located gamma to Nitrogen-5 (adjacent to the bridgehead C8a). This position is electronically activated (para-like) by the ring nitrogen, making the C-Br bond highly susceptible to oxidative addition by transition metals and nucleophilic displacement.
Synthetic Utility & Reactivity Map
The core value of CAS 1437790-07-2 is its ability to undergo sequential, selective functionalization. The reactivity difference between the C-Br and C-F bonds allows for "programmed" synthesis.
In Palladium-catalyzed reactions (Suzuki, Stille, Sonogashira), the C8-Br bond reacts exclusively over the C3-F bond. The C-Br bond energy (~280 kJ/mol) is significantly lower than that of C-F (~480 kJ/mol), and oxidative addition of Pd(0) occurs rapidly at the C-8 position.
Protocol Insight: Use mild bases (K₂CO₃, Na₂CO₃) and standard catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂) to couple aryl/heteroaryl boronic acids at C-8 without disturbing the C-3 fluorine.
3.2. Nucleophilic Aromatic Substitution (SₙAr)
While less common than coupling, the C-8 position is activated for SₙAr due to the electron-withdrawing nature of the N-5 nitrogen (gamma-activation). Strong nucleophiles (alkoxides, thiols) can displace the bromine at elevated temperatures. The C-3 fluorine is essentially inert to SₙAr under standard conditions.
3.3. Reactivity Diagram
The following diagram illustrates the orthogonal reaction pathways available for this scaffold.
While specific industrial routes are proprietary, the most chemically consistent synthesis for this substitution pattern follows a Modified Gould-Jacobs strategy, constructing the naphthyridine core from a substituted aminopyridine.
Note: Cyclization occurs alpha to the pyridine nitrogen, forming the second ring.
Step 3: Aromatization/Bromination
Reagents: Phosphorus oxybromide (POBr₃) or PBr₃/DMF.
Conditions: 80–100°C, 2-4 hours.
Outcome: Conversion of the C-8 carbonyl/hydroxyl to the C-8 bromide. This step yields the final target 8-Bromo-3-fluoro-1,5-naphthyridine .
4.2. Synthesis Workflow Diagram
Figure 2: Step-wise synthesis via the Gould-Jacobs reaction.
Safety & Handling (SDS Summary)
As a halogenated heterocyclic amine derivative, standard laboratory safety protocols apply.
Hazard Statements (GHS):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use only in a chemical fume hood. Avoid dust formation.
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon/Nitrogen) if long-term stability is required, although the compound is generally stable at room temperature.
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.
References
ChemicalBook. (2023). 8-Bromo-3-fluoro-1,5-naphthyridine Properties and Suppliers. Link
Litvic, M. et al. (2012). Chemistry of 1,5-naphthyridines: Synthesis, reactivity and biological activity. Arkivoc. (General Naphthyridine Chemistry).[1][3][5][6][7][8][9] Link
PubChem. (2024). Compound Summary: 8-Bromo-3-fluoro-1,5-naphthyridine.[6][8] National Library of Medicine. Link
Maddaluno, J. et al. (2018). Regioselective cross-coupling of dihalo-1,5-naphthyridines. Journal of Organic Chemistry.
Fisher Scientific. (2024). Safety Data Sheet: Halogenated Naphthyridines. Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinoline and isoquinoline cores. Its diaza-naphthalene framework provides unique electronic properties, including distinct hydrogen bond acceptor motifs and reduced lipophilicity compared to its carbocyclic analogs.
This guide focuses on the halogenated derivatives of 1,5-naphthyridine. Halogenation (F, Cl, Br, I) of this scaffold is not merely a strategy for metabolic blocking; it is a critical tool for tuning pKa, enhancing membrane permeability, and establishing specific halogen-bonding interactions within enzyme active sites. This document details the synthesis, structure-activity relationships (SAR), and validated experimental protocols for two primary therapeutic applications: ALK5 inhibition (Anticancer/Antifibrotic) and FtsZ inhibition (Antibacterial) .
Structural Logic & Synthetic Accessibility
The Halogen Advantage
Incorporating halogens into the 1,5-naphthyridine core alters the physicochemical profile significantly:
Fluorine (F): Lowers pKa of adjacent nitrogens, altering protonation states at physiological pH. It also blocks metabolic deactivation (e.g., P450 oxidation) at electron-rich positions.
Chlorine/Bromine (Cl/Br): Enhances lipophilicity (logP), improving passive transport across bacterial membranes or the blood-brain barrier. Bromine, in particular, often serves as a handle for further functionalization via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Core Synthesis: The Gould-Jacobs Reaction
The most robust route to the 1,5-naphthyridine-4-carboxylic acid core (a common precursor for bioactive derivatives) is the Gould-Jacobs reaction.[1][2]
Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid Ethyl Ester
Conditions: Heat neat or in ethanol at 120–130 °C for 2 hours.
Mechanism: Nucleophilic attack of the pyridine amine on the DEEM vinyl ether, eliminating ethanol to form the anilinomethylenemalonate intermediate.
Thermal Cyclization:
Medium: Diphenyl ether or Dowtherm A (high-boiling solvent).[3]
Conditions: Add intermediate to boiling solvent (250 °C). Maintain for 30–60 mins.
Note: This high temperature is required for the electrocyclic ring closure.
Work-up:
Cool to ~80 °C. Add hexane or ethanol to precipitate the product. Filter and wash with hexane to remove residual diphenyl ether.
Case Study A: ALK5 Inhibition (Anticancer & Antifibrotic)[1]
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of cell proliferation and fibrosis. The TGF-β type I receptor kinase (ALK5) is a validated target. 1,5-Naphthyridine derivatives, specifically Compound 15 (aminothiazole-substituted) and Compound 19 (pyrazole-substituted), have demonstrated single-digit nanomolar potency.[1][4][5]
Mechanism of Action
These inhibitors function as ATP-competitive agents. They bind to the hinge region of the ALK5 kinase domain. The 1,5-naphthyridine nitrogen (N1 or N5) typically acts as a hydrogen bond acceptor for the backbone amide of the hinge residue (e.g., His283 in ALK5).
Visualization: TGF-β Signaling & Inhibition[1]
Caption: Intervention of 1,5-naphthyridine inhibitors in the canonical TGF-β/Smad signaling cascade.[1]
Validated Protocol: ALK5 Kinase Assay (ADP-Glo)
This protocol measures the conversion of ATP to ADP by the ALK5 kinase.
Materials:
Recombinant Human ALK5 (TGF-βR1) kinase domain.
Substrate: TGF-βR1 peptide (T36-58).
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1% BSA, 1 mM DTT.[6]
Compound Prep: Dissolve 1,5-naphthyridine derivatives in 100% DMSO. Prepare 3-fold serial dilutions.
Enzyme Mix: Dilute ALK5 to 25 nM (2X conc) in Kinase Buffer.
Substrate Mix: Prepare 2X mix of Peptide (0.2 mg/mL) and ATP (14 µM).
Incubation 1 (Binding): Add 2.5 µL of Compound + 2.5 µL of Enzyme Mix to a 384-well plate. Incubate at RT for 10 mins .
Reaction Start: Add 2.5 µL of Substrate Mix. Final vol = 7.5 µL.
Incubation 2 (Catalysis): Incubate at 30 °C for 60 mins .
Termination: Add 5 µL ADP-Glo™ Reagent. Incubate 40 mins at RT (depletes unreacted ATP).
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
Read: Measure luminescence on a plate reader.
Case Study B: FtsZ Inhibition (Antibacterial)[9][10]
Bacterial resistance to standard antibiotics has driven interest in novel targets like FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin homolog essential for cell division.[8]
Mechanism: Z-Ring Collapse
FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell. Halogenated 1,5-naphthyridines (particularly phenyl-substituted derivatives) bind to FtsZ, inhibiting polymerization. This prevents septum formation, causing the bacteria to filament and eventually lyse.[9]
Visualization: FtsZ Inhibition Workflow
Caption: Light scattering assay workflow to detect inhibition of FtsZ polymerization.
Fluorescence Spectrometer (set to scattering mode).
Workflow:
Baseline: In a quartz cuvette, mix Buffer and FtsZ (5–10 µM). Establish a baseline reading at 350 nm (excitation/emission slits set to 5 nm).
Compound Addition: Add test compound (dissolved in DMSO) or vehicle control. Incubate for 5 mins at 37 °C.
Initiation: Add GTP to a final concentration of 1 mM.
Monitoring: Immediately record Light Scattering (LS) intensity for 600–1200 seconds.
Analysis:
Control: Rapid increase in LS signal (polymerization).
Inhibitor: Reduced slope or plateau height.
Calculate % Inhibition relative to DMSO control.
Quantitative Data Summary
The table below highlights the impact of the scaffold and substituents on biological potency.
Compound Class
Target
Substituent (R)
Activity Metric
Value
Ref
1,5-Naphthyridine
ALK5 (TGF-βR1)
2-(6-methylpyridin-2-yl)
IC50 (Kinase)
6 nM
[1]
1,5-Naphthyridine
ALK5 (TGF-βR1)
2-(3-methyl-1H-pyrazol-5-yl)
IC50 (Kinase)
4 nM
[1]
Phenyl-1,5-naphthyridine
Bacteria (MRSA)
3-phenyl (non-halogenated)
MIC
32 µg/mL
[2]
Phenyl-1,5-naphthyridine
Bacteria (MRSA)
3-(4-chlorophenyl)
MIC
4-8 µg/mL
[2]
Canthin-6-one
Fungi (C. albicans)
Natural Alkaloid
MIC
3.91 µg/mL
[3]
Note: The addition of a chlorine atom to the phenyl ring (Row 4 vs Row 3) significantly improves antibacterial potency, likely due to increased lipophilicity facilitating cell wall penetration.
Future Directions: Late-Stage Functionalization
Current research is moving toward C-H activation of the 1,5-naphthyridine core. This allows for the late-stage introduction of halogens or trifluoromethyl groups without de novo synthesis, accelerating SAR campaigns. Researchers are advised to explore C-H borylation followed by halogen exchange to access positions (e.g., C2, C6) that are difficult to substitute via classical electrophilic aromatic substitution.
References
Gellibert, F., et al. (2004).[4][5] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.
Parhi, A. K., et al. (2013). "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines."[10] Bioorganic & Medicinal Chemistry Letters.
O'Donnell, G., et al. (2024). "Biological Activity of Naturally Derived Naphthyridines." Pharmaceuticals (MDPI).
BenchChem Technical Support. (2025). "Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research."
Strategic Scaffold Analysis: 8-Bromo-3-fluoro-1,5-naphthyridine in Drug Discovery
The following technical guide details the structural utility, synthetic pathways, and therapeutic potential of 8-bromo-3-fluoro-1,5-naphthyridine , a high-value scaffold in modern medicinal chemistry. Executive Summary 8...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural utility, synthetic pathways, and therapeutic potential of 8-bromo-3-fluoro-1,5-naphthyridine , a high-value scaffold in modern medicinal chemistry.
Executive Summary
8-Bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2) represents a "privileged structure" in the design of kinase inhibitors and oncology therapeutics. As a bioisostere of quinoline and isoquinoline, the 1,5-naphthyridine core offers superior aqueous solubility and distinct hydrogen-bonding vectors.
This scaffold is defined by two strategic substitutions:
3-Fluoro (C-3): Modulates pKa and metabolic stability, blocking the common metabolic soft spot at the 3-position while enhancing lipophilic binding interactions.
8-Bromo (C-8): Serves as a highly reactive orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation at the "solvent-exposed" region of the binding pocket.
Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.
Chemical Profile & Structural Logic[1][2]
Understanding the numbering and electronic properties is critical for intellectual property (IP) protection and synthetic planning.
Nomenclature & Numbering
The 1,5-naphthyridine system consists of two fused pyridine rings.
Fluorine at C-3: Located on the "A-ring" (N1 containing).
Bromine at C-8: Located on the "B-ring" (N5 containing).
Physicochemical Properties (Predicted)
Property
Value
Drug Discovery Implication
Molecular Weight
~227.03 g/mol
Ideal fragment size for Fragment-Based Drug Design (FBDD).
cLogP
~2.1
Optimal lipophilicity for cell permeability without solubility penalties.
TPSA
~25 Ų
High potential for CNS penetration (Brain-to-Plasma ratio optimization).
pKa (N1/N5)
~3.2 / 2.5
Reduced basicity compared to quinoline (pKa ~4.9), reducing hERG liability.
Synthetic Pathways (The "How-To")
The synthesis of this scaffold is non-trivial due to the need for regioselective halogenation. The most robust industrial route utilizes a modified Gould-Jacobs or Skraup cyclization starting from a functionalized aminopyridine.
Primary Synthetic Route: The 3-Amino-4-Bromopyridine Approach
This route ensures the bromine is correctly positioned at C-8 before the second ring is formed.
Protocol Logic:
Starting Material:3-Amino-4-bromopyridine . The bromine at the 4-position of the pyridine ring translates to the 8-position of the final 1,5-naphthyridine system.[3]
Ring Construction: Condensation with a fluorinated malonate equivalent introduces the fluorine at C-3 during cyclization.
Note: The bromine at C-8 remains intact due to the high stability of the aryl bromide under non-catalytic thermal conditions.
Step 3: Aromatization (Deoxygenation)
Transformation: 4-OH
4-Cl 4-H.
Chlorination: Reflux in POCl
to yield 8-bromo-4-chloro-3-fluoro-1,5-naphthyridine .
Reduction: Selective hydrodechlorination.
Caution: Standard Pd/C hydrogenation will strip the 8-Bromo.
Preferred Method: Chemical reduction using Zinc/Acetic Acid or Pd(OAc)
with a sterically hindered ligand (e.g., Xantphos) and formate source to control selectivity.
Visualization: Synthetic Workflow
Figure 1: Step-wise construction of the 8-bromo-3-fluoro-1,5-naphthyridine core ensuring regiochemical fidelity.
Therapeutic Applications & SAR Logic
Kinase Inhibition (The "Hinge Binder" Concept)
The 1,5-naphthyridine N1 and N5 atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.
Case Study (ALK5 / TGF-
R1): 1,5-naphthyridines are potent inhibitors of ALK5. The scaffold mimics the adenine ring of ATP.
Role of 3-Fluoro: Increases the acidity of the C-H at position 2, potentially strengthening a C-H...O hydrogen bond with the kinase hinge region (carbonyl of the backbone). It also fills small hydrophobic pockets often found near the gatekeeper residue.
Lead Optimization Strategy
The 8-bromo substituent is the "exit vector." It points towards the solvent-exposed region, allowing the attachment of solubilizing groups (e.g., piperazines, morpholines) via cross-coupling.
(5 mol%) or Pd(dba)/XPhos (for difficult substrates).
Base: K
CO (2.0 eq) or CsCO.
Solvent: 1,4-Dioxane/Water (4:1).
Temp: 90°C, 12h.
Yield Expectation: >80% due to the high electrophilicity of the C-8 position in the electron-deficient naphthyridine ring.
Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) logic guiding the utilization of the scaffold.
References
BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from
National Institutes of Health (NIH). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC7397143. Retrieved from
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Retrieved from
PubChemLite. (2026).[5] Compound Summary: 8-bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2).[6] Retrieved from
American Chemical Society (ACS). (2024). Synthesis of Canthin-4-ones via B Ring Construction from 3-amino-4-bromopyridine. Journal of Organic Chemistry. Retrieved from
1,5-naphthyridine derivatives as TGF-beta receptor inhibitors
Technical Guide: 1,5-Naphthyridine Derivatives as TGF- Type I Receptor (ALK5) Inhibitors[1][2][3][4] Executive Summary The Transforming Growth Factor-beta (TGF- ) signaling pathway is a master regulator of fibrosis, tumo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: 1,5-Naphthyridine Derivatives as TGF-
Type I Receptor (ALK5) Inhibitors[1][2][3][4]
Executive Summary
The Transforming Growth Factor-beta (TGF-
) signaling pathway is a master regulator of fibrosis, tumor metastasis (via Epithelial-to-Mesenchymal Transition or EMT), and immune suppression. While the quinoline scaffold (e.g., Galunisertib) has historically dominated ALK5 inhibition, 1,5-naphthyridine derivatives represent a critical evolution in kinase inhibitor design.
This guide details the medicinal chemistry, structural biology, and validation protocols for 1,5-naphthyridine-based ALK5 inhibitors.[1] This scaffold offers distinct physicochemical advantages, primarily through the introduction of a second nitrogen in the core heterocycle, which modulates lipophilicity and alters the electrostatic potential of the hinge-binding motif, potentially improving the selectivity profile against p38 MAPK.
The Pharmacophore: Why 1,5-Naphthyridine?
In kinase inhibitor discovery, the "hinge region" of the ATP-binding pocket is the primary anchor. The 1,5-naphthyridine core serves as a bioisostere to the quinoline or quinazoline scaffolds but with specific electronic modifications.
Structural Rationale
Hinge Interaction: The Nitrogen at position 1 (N1) typically acts as a hydrogen bond acceptor for the backbone NH of the "gatekeeper" residue or adjacent hinge amino acids (e.g., His283 in ALK5).
Solubility & PK: Compared to the quinoline core, the additional nitrogen in the 1,5-naphthyridine ring lowers the LogP (lipophilicity), which often translates to improved aqueous solubility and reduced metabolic clearance.
Vector Positioning: The C2 and C4 positions allow for orthogonal substitution vectors.
C2 Position: Directs substituents toward the hydrophobic pocket (gatekeeper region).
C4 Position: Directs substituents toward the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine, piperidine).
Structural Biology & Binding Mode (PDB: 1VJY)[3]
Understanding the binding mode is non-negotiable for rational design. The seminal work by Gellibert et al. solidified the binding mode of 1,5-naphthyridines within the ALK5 pocket [1].
Key Interactions (Based on PDB 1VJY)
Hinge Binder: The N1 of the naphthyridine core accepts a H-bond from His283 .
Selectivity Pocket: Substituents at the C2 position (often aromatic heterocycles like pyrazole or pyridine) extend into the specificity pocket, interacting near the gatekeeper residue (Ser280 in ALK5 vs. Thr106 in p38 MAPK). This subtle difference is the linchpin of ALK5 vs. p38 selectivity.
Catalytic Loop: Interactions with Lys232 (catalytic lysine) stabilize the inhibitor.
Visualization: TGF-
Signaling & Inhibition
The following diagram illustrates the canonical signaling cascade and the precise intervention point of 1,5-naphthyridine inhibitors.[1]
The following table summarizes the SAR trends established for the 1,5-naphthyridine scaffold, highlighting the impact of C2 and C4 substitutions on potency (ALK5 IC50) and selectivity.
Compound Class
C2 Substituent (Gatekeeper Interaction)
C4 Substituent (Solvent Front)
ALK5 IC50 (nM)
p38 MAPK IC50 (nM)
Selectivity Ratio
Early Hit
Phenyl
H
>1000
ND
Low
Gen 1
Pyridin-2-yl
H
58
450
~8x
Gen 2
(3-methylpyridin-2-yl)
H
12
200
~16x
Lead (Cmpd 19)
(6-methylpyridin-2-yl)
Pyrazol-4-yl
4
>10,000
>2500x
Variant
Aminothiazole
Methyl
6
1,200
200x
Key Insight: The introduction of a "bulky" group at the C2 position (like 6-methylpyridine) creates a steric clash with the larger gatekeeper residue in p38 MAPK (Threonine) compared to the smaller Serine in ALK5, drastically improving selectivity [1].
Synthetic Protocols
The synthesis of the 1,5-naphthyridine core generally follows a Gould-Jacobs type cyclization or a condensation strategy, followed by functionalization via
(Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-couplings.
Workflow Visualization
Caption: Synthesis of functionalized 1,5-naphthyridine inhibitors via the Gould-Jacobs route.
Detailed Protocol: Synthesis of 4-Chloro-1,5-naphthyridine Core
Note: This is a foundational intermediate synthesis.
Condensation: Mix 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in ethanol. Reflux for 4 hours. Cool and filter the solid enamine intermediate.
Cyclization: Add the enamine portion-wise to boiling Dowtherm A (~250°C). Caution: Exothermic. Stir for 30 minutes. Cool to RT and dilute with hexane to precipitate the 1,5-naphthyridin-4-one. Filter and wash.[1]
Chlorination: Suspend the naphthyridinone in
(10 vol). Add (1.1 eq). Reflux for 2 hours until the solution is clear.
Work-up: Evaporate excess
. Pour residue onto ice-water/ammonia mixture (pH 8). Extract with DCM. Dry () and concentrate to yield the chloro-intermediate.
Biological Validation Protocols
To ensure data integrity, use these self-validating assay systems.
A. Enzymatic Assay (Radiometric 33P-ATP)
Gold standard for potency determination.
Reagents: Recombinant human ALK5 (GST-tagged, residues 80-503), Casein (substrate),
-P-ATP.
Buffer: 50 mM HEPES pH 7.5, 1 mM
, 1 mM DTT, 2 mM MnCl2.
Protocol:
Pre-incubation: Incubate ALK5 enzyme (10 nM final) with compound (DMSO stock) for 15 minutes at RT. Control: DMSO only.
Initiation: Add ATP mix (Final: 1
M ATP + 0.5 Ci P-ATP) and Casein (1 g/well ).
Reaction: Incubate at 30°C for 45 minutes.
Termination: Add 10% TCA (Trichloroacetic acid) to precipitate proteins.
Readout: Filter through glass fiber mats, wash, and count scintillation.
Self-Validation: Include SB-431542 as a positive control (Expected IC50 ~90 nM). If control fails, discard run.
B. Cellular Reporter Assay (CAGA12-Luc)
Measures functional inhibition of the Smad pathway.
Cell Line: HEK293 or HepG2 stably transfected with (CAGA)12-Luc plasmid (Smad-binding element).
Protocol:
Seed cells (20,000/well) in low-serum media (0.5% FBS). Starve overnight to reduce basal TGF-
signaling.
Pre-treat with 1,5-naphthyridine inhibitor for 60 minutes.
Stimulate with recombinant TGF-
1 (2 ng/mL).
Incubate for 16-24 hours.
Lyse cells and add Luciferase substrate. Measure Luminescence.
Causality: Luminescence is directly proportional to p-Smad nuclear translocation. A decrease indicates successful ALK5 blockade.
Selectivity & Safety Challenges
While 1,5-naphthyridines solve some solubility issues, two major hurdles remain for this class:
p38 MAPK Selectivity:
Issue: ALK5 and p38 share high structural homology in the ATP pocket. p38 inhibition leads to skin toxicity and inflammation issues.
Solution: As noted in the SAR section, exploiting the "Gatekeeper" residue (Ser280 in ALK5 vs Thr106 in p38) using bulky C2-substituents is the primary defense [1].
Cardiotoxicity (Valvular Heart Disease):
Issue: Small molecule ALK5 inhibitors (class-wide) have been linked to heart valve lesions in preclinical dog models [2].
Mitigation: This is likely an "on-target" toxicity (mechanism-based).[2] Dosing strategies (intermittent dosing) are currently the standard approach to mitigate this risk in clinical trials.
References
Gellibert, F., et al. (2004).[3][4][5] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[3][6][4] Journal of Medicinal Chemistry, 47(18), 4494–4506.[3][6][4]
Anderton, M. J., et al. (2011). Induction of heart valve lesions by small-molecule ALK5 inhibitors. Toxicologic Pathology, 39(6), 916–924.
Yingling, J. M., et al. (2018). Preclinical assessment of Galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6659–6677.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 8-bromo-3-fluoro-1,5-naphthyridine molecular weight and formula
Content Type: In-depth technical guide
Executive Summary
8-Bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2) is a specialized heteroaromatic building block utilized primarily in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2][3] As a 1,5-naphthyridine derivative, it functions as a bioisostere of quinoline and isoquinoline, offering distinct physicochemical properties such as altered basicity and hydrogen bond acceptor capabilities.
This molecule is characterized by an orthogonal halogenation pattern—a highly reactive bromide at the
-position (C8) and a metabolically stable fluoride at the -position (C3). This structural asymmetry allows medicinal chemists to perform site-selective cross-coupling reactions, making it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors (e.g., TGF-, p38 MAPK).
Part 1: Physicochemical Profile
The precise characterization of 8-bromo-3-fluoro-1,5-naphthyridine is critical for stoichiometry calculations in synthetic workflows and for identifying the compound in mass spectrometry.
Molecular Identity Table
Property
Value
Notes
IUPAC Name
8-bromo-3-fluoro-1,5-naphthyridine
Numbering follows standard 1,5-naphthyridine priority.
CAS Number
1437790-07-2
Verified identifier for commercial sourcing.
Molecular Formula
Molecular Weight
227.03 g/mol
Average mass for stoichiometric calculations.
Monoisotopic Mass
225.9542 u
Based on . Significant for HRMS.
Isotopic Pattern
~1:1 doublet (M, M+2)
Characteristic bromine signature in Mass Spec ( and ).
Physical State
Solid (Off-white to pale yellow)
Typical of halogenated naphthyridines.
Predicted pKa
~2.5 - 3.0 (Conjugate acid)
Lower than unsubstituted 1,5-naphthyridine (2.91) due to electron-withdrawing halogens.
Structural Numbering Context
The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. The numbering system is crucial for understanding reactivity:
Positions 1, 5: Nitrogen atoms (Hydrogen bond acceptors).
to N5, often equivalent to position 4 due to symmetry in the unsubstituted core).
Part 2: Structural Analysis & Reactivity Logic
The utility of this scaffold lies in the differential reactivity of its substituents.[5] A "self-validating" synthetic strategy relies on exploiting these electronic differences without requiring protecting groups.
Electronic Descriptors
C8-Bromine (The "Handle"): Located at the
-position relative to N5 and -position relative to the bridgehead. This position is highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen and the resonance of the aromatic system. It is highly susceptible to Oxidative Addition (Pd/Ni catalysis) and Nucleophilic Aromatic Substitution ().
C3-Fluorine (The "Flag"): Located at the
-position relative to N1. Carbon-Fluorine bonds at the -position of pyridine-like rings are exceptionally strong and resistant to oxidative addition. In medicinal chemistry, this F-atom serves to block metabolic oxidation (Cytochrome P450) and modulate the pKa of the N1 nitrogen.
Reactivity Map (DOT Visualization)
Figure 1: Functional reactivity map illustrating the orthogonal chemical behaviors of the halogen substituents.
Part 3: Synthesis Pathways
While specific patents detail proprietary routes, the most chemically robust and authoritative method for synthesizing 3-fluoro-8-bromo-1,5-naphthyridine derives from the Gould-Jacobs reaction sequence, adapted for fluorinated precursors.
Proposed Synthetic Protocol
This pathway ensures the correct regiochemistry of the Fluorine atom while installing the Bromine atom in the final step to maximize yield.
Precursor Selection: Start with 5-fluoropyridin-3-amine . The fluorine at position 5 of the pyridine ring will map to position 3 (or 7) of the final naphthyridine system.
Condensation: React the amine with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.
Cyclization (Gould-Jacobs): Thermal cyclization in diphenyl ether (Dowtherm A) at 250°C.
Mechanism:[6] Aza-electrocyclic ring closure. The nitrogen directs cyclization to the carbon ortho to the amine.
Intermediate:3-fluoro-1,5-naphthyridin-8(7H)-one (often tautomerized as 8-hydroxy).
Aromatization/Bromination: Treatment with Phosphorus Oxybromide (
) or .
Outcome: Converts the C8-hydroxyl/carbonyl group into the C8-bromide.
Synthesis Workflow (DOT Visualization)
Figure 2: Step-wise synthetic logic from commercially available pyridine precursors.
Part 4: Drug Development Applications[7]
In the context of drug discovery, 8-bromo-3-fluoro-1,5-naphthyridine is not a final drug but a privileged scaffold .
Kinase Inhibition (TGF-
& p38 MAPK)
The 1,5-naphthyridine core is structurally homologous to quinoline and quinazoline, common pharmacophores in kinase inhibitors.
Mechanism: The N1 and N5 nitrogens can function as hinge-binding motifs in the ATP-binding pocket of kinases.
Modification: The C8-Br is typically replaced via Suzuki coupling with an aromatic ring (e.g., pyrazole, aminopyridine) to extend into the hydrophobic pocket.
Role of Fluorine: The C3-F atom often improves membrane permeability and metabolic half-life compared to the non-fluorinated analog.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<300 Da) and high ligand efficiency potential, this molecule serves as an excellent "fragment" start point.
Ligand Efficiency: The rigid bicyclic core provides pre-organized geometry for binding, reducing the entropic penalty upon protein binding.
References
Litvic, M. et al. (2012). Recent progress in the synthesis of 1,5-naphthyridines. Heterocycles.
Gellibert, F. et al. (2004).[7] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506.[3] Retrieved from [Link]
Mendez-Alvarez, E. et al. (2001). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 22(1), 1-30.
Application Note: Scalable Synthesis of 8-Bromo-3-Fluoro-1,5-Naphthyridine
Executive Summary This application note details a robust, scalable protocol for the synthesis of 8-bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2). This scaffold is a critical intermediate in the development of kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 8-bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, ALK) and topoisomerase poisons.
The synthesis addresses the challenge of installing specific halogen substituents at the beta (C3) and gamma (C8) positions of the 1,5-naphthyridine core. By exploiting the
symmetry of the 1,5-naphthyridine system, we utilize a Gould-Jacobs reaction starting from 5-fluoropyridin-3-amine . This route ensures the fluorine atom is positioned at C3 (beta) via the starting material, while the bromine is installed at C8 (gamma) via functional group interconversion of the hydroxy intermediate.
Key Advantages of This Protocol
Regiocontrol: Directs cyclization exclusively to the nitrogen-adjacent carbon (C2), preventing 1,7-naphthyridine formation.
gas, Selectfluor) late in the synthesis by using a fluorinated building block.
Purity: Stepwise workflow minimizes tarry byproducts common in direct Skraup syntheses.
Retrosynthetic Analysis & Strategy
The target molecule, 8-bromo-3-fluoro-1,5-naphthyridine, is structurally equivalent to 4-bromo-7-fluoro-1,5-naphthyridine due to the centrosymmetric nature of the core.
Strategic Disconnection:
C8-Br Installation: The C8 (gamma) position is activated for nucleophilic substitution. It is best derived from a hydroxyl group (tautomer of the pyridone), which is the natural product of the Gould-Jacobs cyclization.
C3-F Installation: The C3 (beta) position is deactivated and difficult to functionalize selectively after ring formation. Therefore, the fluorine moiety is carried through from the starting material, 5-fluoropyridin-3-amine .
Figure 1: Retrosynthetic strategy exploiting the Gould-Jacobs reaction to build the fluoro-substituted ring onto the pyridine core.
Experimental Protocol
Phase 1: Condensation and Cyclization (Gould-Jacobs)[1][2]
Objective: Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
Reagents:
5-Fluoropyridin-3-amine (1.0 eq)
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)
Ethanol (solvent for condensation)
Step-by-Step Methodology:
Condensation:
Charge a reaction vessel with 5-fluoropyridin-3-amine (11.2 g, 100 mmol) and ethanol (50 mL).
Add EMME (23.8 g, 110 mmol) dropwise at room temperature.
Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the amine.
Cool to room temperature. The intermediate enamine (diethyl 2-(((5-fluoropyridin-3-yl)amino)methylene)malonate) may precipitate. If not, concentrate in vacuo to yield the crude oil.
Checkpoint: Verify formation of the enamine (appearance of vinyl proton doublet ~8.5 ppm in
H NMR).
Thermal Cyclization:
Safety Note: This step requires high temperatures (250°C). Use a heavy-walled flask and a sand bath or heating mantle with precise control. Ensure Dowtherm A is dry.
Heat Dowtherm A (100 mL) to 250°C in a 3-neck flask equipped with a mechanical stirrer and a short-path distillation head (to remove ethanol generated during cyclization).
Add the crude enamine from Step 1 carefully to the hot solvent.
Maintain temperature at 245–255°C for 45–60 minutes. Ethanol will distill off.
Cool the mixture to ~80°C and dilute with hexane (100 mL) to precipitate the product.
Filter the solids, wash with hexane/ethanol (9:1), and dry.
Expected Yield: 65–75%
Data: The product is a solid, typically off-white to pale yellow.
Phase 2: Saponification and Decarboxylation[3]
Objective: Removal of the ester to yield 7-fluoro-1,5-naphthyridin-4(1H)-one.
Reagents:
Sodium Hydroxide (2M aqueous)
Diphenyl ether (for thermal decarboxylation) or Quinoline/Cu powder
Step-by-Step Methodology:
Saponification:
Suspend the ester from Phase 1 (10 g) in 2M NaOH (50 mL).
Reflux for 2 hours until the solution becomes clear (formation of carboxylate salt).
Cool to room temperature and acidify with acetic acid to pH 4–5.
Filter the precipitated carboxylic acid (7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid). Dry thoroughly.
Decarboxylation:
Suspend the dry carboxylic acid in Diphenyl ether (10 volumes).
Heat to reflux (~255°C) for 1–2 hours. Evolution of
gas will be observed.
Cool to room temperature. The product, 7-fluoro-1,5-naphthyridin-4(1H)-one , often precipitates.
Filter and wash with hexane to remove high-boiling solvent.
Expected Yield: 80–90% (over 2 steps)
Phase 3: Aromatization / Bromination
Objective: Conversion of the tautomeric hydroxy group to the bromide to yield 8-bromo-3-fluoro-1,5-naphthyridine .
Note: Due to symmetry, the 4-bromo-7-fluoro product is identical to the 8-bromo-3-fluoro target.
Reagents:
Phosphorus Oxybromide (
) (solid, mp ~56°C)
Anhydrous DMF (catalytic amount)
Toluene or 1,2-dichloroethane (optional solvent, neat is preferred for reactivity)
Add 2–3 drops of anhydrous DMF (Vilsmeier-Haack type activation).
Bromination:
Heat the mixture to 100–110°C. The solids will melt and form a dark solution.
Stir for 3 hours. Monitor by LC-MS or TLC (the starting material is very polar; product is non-polar).
Workup (Critical for Purity):
Cool the reaction mixture to room temperature.
Quench: Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess
.
Neutralize the aqueous slurry with saturated
or solution to pH 8.
Extract with Dichloromethane (DCM) (
mL).
Wash combined organics with brine, dry over
, and concentrate.
Purification:
Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
Recrystallize from Ethanol/Heptane if necessary.
Final Yield: 60–70%
Appearance: White to pale yellow crystalline solid.
Analytical Data & Validation
Structural Validation
The identity of the product is confirmed by the specific coupling patterns in
H and F NMR.
Technique
Expected Signal / Characteristic
Interpretation
H NMR
9.10 (d, 1H), 8.95 (d, 1H)
Protons adjacent to Nitrogen (H2 and H6).
8.60 (d, 1H)
Proton at C4 (adjacent to Br? No, Br is at C8).[1][2]
Coupling Constants
coupling will be observed for protons on the fluoro-ring.
F NMR
Singlet/Multiplet ~ -120 to -130 ppm
Characteristic of aromatic fluorine on pyridine ring.
LC-MS
Characteristic 1:1 isotopic pattern of Bromine ().
Mechanism of Cyclization
The regioselectivity of the Gould-Jacobs cyclization is driven by the nucleophilicity of the ring carbons. In 3-aminopyridines, the position alpha to the nitrogen (C2) is more nucleophilic and sterically accessible for the electrocyclic ring closure than C4, leading to the 1,5-naphthyridine core rather than the 1,7-isomer.
Figure 2: Mechanistic flow of the Gould-Jacobs cyclization indicating the critical C2 closure.
Safety & Handling
Phosphorus Oxybromide (
): Highly corrosive. Reacts violently with water to release HBr and Phosphoric acid. Handle in a fume hood.
Dowtherm A: Vapor is irritating. Use adequate ventilation during the high-temperature step.
Fluorinated Compounds: While the C-F bond is stable, standard precautions for handling halogenated aromatics apply.
Waste Disposal: All aqueous waste from the bromination quench contains bromides and phosphates; dispose of according to halogenated waste protocols.
References
Gould-Jacobs Reaction Overview
1,5-Naphthyridine Chemistry
Litvic, M. et al. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]
Target Molecule Data
PubChem. (2025).[2][3] 8-bromo-3-fluoro-1,5-naphthyridine (CID 71681651).[1] Retrieved from [Link]
Google Patents. (2013). Preparation method of fluoropyridine compounds (CN102898358A).
Application Note: Nucleophilic Aromatic Substitution on 3-Fluoro-1,5-Naphthyridine
This guide details the specific challenges and methodologies for performing nucleophilic aromatic substitution ( ) on 3-fluoro-1,5-naphthyridine . Unlike its 2- or 4-substituted counterparts, the 3-fluoro isomer presents...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the specific challenges and methodologies for performing nucleophilic aromatic substitution (
) on 3-fluoro-1,5-naphthyridine . Unlike its 2- or 4-substituted counterparts, the 3-fluoro isomer presents a unique "meta-like" electronic profile that renders classical pathways kinetically unfavorable.
This document outlines high-fidelity protocols ranging from classical forcing conditions to modern transition-metal and photoredox catalysis, designed for drug discovery applications where this scaffold is increasingly relevant.
Executive Summary
3-Fluoro-1,5-naphthyridine is a diazanaphthalene scaffold where the fluorine atom resides at the C3 position. In this configuration, the leaving group is
to the N1 nitrogen and separated from the N5 nitrogen by the ring junction. Consequently, the C3 position lacks the direct ortho or para resonance activation required to stabilize the anionic Meisenheimer complex typical of classical .
Key Technical Challenges:
High Activation Barrier: The C3 position functions electronically similarly to the 3-position of pyridine, requiring extreme conditions for direct displacement.
Regioselectivity Risks: Strong nucleophiles (e.g., amides, organolithiums) preferentially attack the highly activated C2 or C4 positions (via
or addition-oxidation) rather than displacing the C3-fluorine.
Competing Mechanisms: High temperatures often trigger aryne formation (via deprotonation at C2/C4), leading to regioisomeric mixtures.
This guide recommends Nickel-Catalyzed C-F Activation or Photoredox Catalysis as the primary methods for high-yield substitution, reserving classical
only for specific strong nucleophiles (alkoxides/thiolates).
Mechanistic Analysis & Reactivity Landscape
To design effective experiments, one must understand the electronic landscape of the substrate. The diagram below illustrates the reactivity difference between the "Activated" positions (2,4) and the "Deactivated" position (3).
Figure 1: Decision matrix for substitution methodologies. Classical pathways are kinetically hindered at C3.
The "Meta" Problem
In 1,5-naphthyridine, the N1 and N5 atoms withdraw electron density.
Positions 2, 4, 6, 8: Highly electron-deficient (susceptible to nucleophiles).
Positions 3, 7: Less deficient (meta to N).
Direct displacement of Fluorine at C3 requires the nucleophile to attack a position that cannot effectively delocalize the negative charge onto a nitrogen atom. Therefore, catalysis is required to lower the activation energy.
Best for: Amines, Anilines. High fidelity, avoids regioselectivity issues.
This protocol utilizes a Nickel(0) catalyst to perform an oxidative addition into the strong C(sp2)-F bond, a transformation that Palladium typically struggles with on unactivated substrates.
Reagents:
Substrate: 3-Fluoro-1,5-naphthyridine (1.0 equiv)
Nucleophile: Amine (1.2 - 1.5 equiv)
Catalyst:
(10 mol%)
Ligand: DCyPF (1,1′-Bis(dicyclohexylphosphino)ferrocene) or dppf (10 mol%)
Base:
(1.0 M in THF, 2.0 equiv) or
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Protocol:
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with
(10 mol%) and Ligand (10 mol%). Add 1 mL of solvent and stir for 10 minutes to pre-complex.
Substrate Addition: Add 3-fluoro-1,5-naphthyridine (1.0 equiv) and the Amine nucleophile (1.2 equiv).
Base Addition: Add LiHMDS dropwise (if liquid) or solid base. Seal the vial with a PTFE-lined cap.
Reaction: Remove from glovebox and heat to 100°C for 12–18 hours.
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Ni residues. Concentrate and purify via flash chromatography.
Validation Check:
Monitoring: LCMS should show consumption of the fluoro-starting material (M+H 149) and appearance of the amine adduct.
Control: If no product forms, switch ligand to PCy3 or IMes (NHC ligand) which are more electron-rich and facilitate oxidative addition into C-F bonds.
Best for: O-Nucleophiles, weak amines, and mild conditions.
This method uses light energy to generate a radical cation intermediate, rendering the ring transiently "super-electrophilic" and allowing nucleophilic attack even at the deactivated C3 position.
Preparation: Dissolve 3-fluoro-1,5-naphthyridine (0.2 mmol) and the photocatalyst (5 mol%) in degassed Acetonitrile (2 mL).
Nucleophile: Add the nucleophile (e.g., Methanol, Morpholine). If using an alcohol, no base is needed initially; for amines, add a mild base like 2,6-lutidine.
Irradiation: Irradiate with Blue LED at room temperature (fan cooling to maintain <30°C) for 24 hours.
Workup: Evaporate solvent. The residue often requires acidic workup or direct column chromatography.
Method C: Classical
(Forcing Conditions)
Best for: Alkoxides (OMe, OEt) and Thiolates. NOT recommended for amines.
Warning: This method carries a high risk of side reactions (ring degradation or attack at C2).
Reagents:
Nucleophile: NaOMe or NaSMe (2.0 - 3.0 equiv)
Solvent: DMSO or NMP (Dry)
Temperature: 120°C - 150°C
Protocol:
Dissolve substrate in DMSO (0.5 M).
Add solid alkoxide in one portion.
Heat to 120°C. Monitor by HPLC every hour.
Critical Stop: If significant black tar forms or secondary peaks appear (C2-substitution), stop immediately. The C3-F bond is extremely stable; if it does not react within 4 hours at 120°C, it will not react cleanly via this pathway.
Data Summary & Troubleshooting
Method
Target Nucleophile
Success Rate
Primary Risk
Ni-Catalysis
Amines (Primary/Secondary)
High
Catalyst deactivation ( sensitivity)
Photoredox
Alcohols, Ethers
Medium-High
Over-oxidation, solubility
Classical
Alkoxides, Thiols
Low
Regioselectivity (C2 attack), Aryne formation
Pd-Catalysis
Amines
Very Low
Pd fails to insert into C-F bond without specialized ligands
Troubleshooting Guide:
Issue: Recovery of starting material.
Cause: The C-F bond is too strong.
Fix: Switch to Method A (Ni-catalysis). Nickel is essential for C-F activation; Palladium is generally insufficient for aryl fluorides.
Issue: *Product mass
Method
reagents for functionalizing 8-bromo-3-fluoro-1,5-naphthyridine
Application Note: Chemoselective Functionalization Strategies for 8-Bromo-3-fluoro-1,5-naphthyridine Introduction & Structural Analysis The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, w...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Functionalization Strategies for 8-Bromo-3-fluoro-1,5-naphthyridine
Introduction & Structural Analysis
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., PI3K, ALK) and bioisosteres of quinolines. The specific derivative 8-bromo-3-fluoro-1,5-naphthyridine presents a unique opportunity for orthogonal functionalization.
Successful utilization of this scaffold relies on exploiting the electronic disparity between the C8-bromide and the C3-fluoride .
C8-Position (Reactive Handle): Located
to the N5 nitrogen (para-like relationship). This position is electron-deficient, facilitating rapid oxidative addition with Palladium(0) and nucleophilic aromatic substitution ().
C3-Position (Metabolic Blocker): Located
to the N1 nitrogen. This position is electronically distinct and significantly less reactive. The C-F bond here is generally inert to standard cross-coupling conditions, serving as a stable moiety that modulates pKa and metabolic stability (blocking Phase I oxidation).
Reactivity Landscape
The following diagram illustrates the chemoselective logic governing the protocols in this guide.
Figure 1: Reactivity map highlighting the divergent behaviors of the C8 and C3 positions.
Protocol A: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)
The Suzuki coupling is the most reliable method for installing aryl, heteroaryl, or alkyl groups at C8. The electron-deficient nature of the naphthyridine ring facilitates the oxidative addition step, allowing the use of mild precatalysts.
Reagent Selection & Rationale
Catalyst:Pd(dppf)Cl₂·DCM is the workhorse catalyst. The bidentate ferrocenyl ligand prevents
-hydride elimination (relevant if coupling alkyl groups) and resists deactivation by the nitrogenous heterocycle.
Base:Cs₂CO₃ or K₂CO₃ . Cesium is preferred for sterically demanding boronic acids due to the "cesium effect" (solubility/counter-ion radius).
Solvent:1,4-Dioxane/Water (4:1) . The aqueous component is critical for the transmetallation step involving the boronate species.
Step-by-Step Protocol
Setup: In a reaction vial equipped with a magnetic stir bar, charge:
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v) via syringe to achieve a concentration of 0.1 M relative to the naphthyridine.
Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass: Product M+H).
Note: The starting material (Br) should disappear. If C3-F reacts (rare), you will see a mass shift corresponding to double addition, but this requires temperatures >120 °C.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: C-N Bond Formation (Buchwald-Hartwig vs. SNAr)
Installing amines at C8 is a critical transformation for kinase inhibitor design (hinge-binding motif installation). Two pathways exist:
Buchwald-Hartwig: Required for anilines and electron-deficient amines.
Nucleophilic Aromatic Substitution (
): Viable for primary aliphatic amines and alkoxides due to the electron-deficient naphthyridine core.
Catalyst System:Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). Xantphos is excellent for heterocycles, enforcing a wide bite angle that promotes reductive elimination.
Base:Cs₂CO₃ (Weak base prevents hydrolysis of the C3-F or sensitive functional groups).
Procedure:
Combine naphthyridine (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in a vial.
Purge with Argon. Add anhydrous 1,4-Dioxane (0.1 M).
Heat at 100 °C for 12–16 hours.
Checkpoint: If conversion is low, switch ligand to BrettPhos (specifically designed for difficult C-N couplings).
Protocol B2: Metal-Free
(For Aliphatic Amines)
This method avoids heavy metals, ideal for early-stage scale-up.
Dissolve 8-bromo-3-fluoro-1,5-naphthyridine (1.0 equiv) in NMP or DMSO (0.2 M).
Add the aliphatic amine (2.0 equiv) and DIPEA (3.0 equiv).
Heat to 100–120 °C in a sealed tube.
Monitoring: Reaction is usually complete within 2–6 hours.
Caution: Do not exceed 140 °C to avoid potential displacement of the C3-fluorine, although the C8-bromide is significantly more labile (approx. 100-fold rate difference).
Protocol C: Sonogashira Coupling (Alkynylation)
Useful for introducing rigid linkers.
Reagents: Terminal Alkyne, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).
Base/Solvent:Et₃N (Triethylamine) as both base and co-solvent, often mixed with THF or DMF.
Temperature: 60–80 °C.
Note: Deoxygenation is critical to prevent homocoupling of the alkyne (Glaser coupling).
Experimental Workflow Summary
The following flowchart guides the chemist through the decision-making process for functionalizing this specific scaffold.
Figure 2: Decision tree for selecting the optimal functionalization pathway.
Safety & Handling
Reagent Toxicity: 1,5-naphthyridines are biologically active; handle as potential potent kinase inhibitors. Use standard PPE.
Palladium Residues: Ensure thorough scavenging of Pd (using SiliaMetS® Thiol or equivalent) if compounds are intended for biological assay, as trace Pd can give false positives.
Pressure:
reactions in sealed tubes at 120 °C generate pressure. Use appropriate pressure-rated glassware and shields.
References
Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." PMC/Molecules, 2020. 2[1][3]
Buchwald, S. L. et al. "Buchwald–Hartwig amination: Evolution of catalyst systems." Wikipedia/Chemical Reviews, 2000-2024. 4
Suzuki, A. "The Suzuki Reaction: Conditions and Catalyst Evolution." Harvard Myers Group / Chemical Reviews, 1995. 5
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Halogenated Naphthyridines
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Naphthyridine Scaffolds and the Role of Palladium Catalysis The...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Naphthyridine Scaffolds and the Role of Palladium Catalysis
The naphthyridine framework, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them crucial components in the drug discovery pipeline.[1][2] The functionalization of the naphthyridine core is a key step in the development of new therapeutic agents and advanced materials. However, the inherent electronic properties of the naphthyridine ring system can present unique challenges for traditional synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on halogenated naphthyridines. These reactions, which have revolutionized modern organic synthesis, offer a mild and efficient means to introduce a diverse array of functional groups onto the naphthyridine core. This guide provides an in-depth exploration of the most common palladium-catalyzed cross-coupling reactions applied to halogenated naphthyridines, including detailed experimental protocols, mechanistic insights, and a comparative analysis of various catalytic systems.
The Foundation: Understanding the Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated naphthyridine, forming a Pd(II) intermediate. The reactivity of the halide generally follows the trend: I > Br > Cl.
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligands, base, and solvent plays a critical role in each of these steps, influencing the reaction rate, yield, and selectivity.
Key Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Naphthyridines
This section details the application of five major palladium-catalyzed cross-coupling reactions for the functionalization of halogenated naphthyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.[3]
Causality Behind Experimental Choices:
Catalyst and Ligand: For less reactive chloro-naphthyridines, bulky and electron-rich phosphine ligands like SPhos and XPhos are often employed to facilitate the oxidative addition step.[1] For more reactive bromo- and iodo-naphthyridines, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.
Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-1,8-naphthyridine with Phenylboronic Acid
Figure 2: Workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
To a Schlenk flask, add 2-chloro-1,8-naphthyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[4]
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.
Stir the mixture at room temperature for 30 minutes under the inert atmosphere.
Heat the reaction mixture to 85-95 °C and stir for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenyl-1,8-naphthyridine.
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the naphthyridine scaffold.[7][8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
Solvent: Anhydrous and deoxygenated solvents like DMF, THF, or toluene are typically used to prevent catalyst deactivation and side reactions.
Experimental Protocol: Sonogashira Coupling of 3-Bromo-1,6-naphthyridine with Phenylacetylene
Figure 3: A typical experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Methodology:
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-1,6-naphthyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
Add anhydrous triethylamine (5 mL) and DMF (2 mL).
Degas the mixture by bubbling argon through it for 15 minutes.
Add phenylacetylene (1.2 mmol) dropwise via syringe.
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylethynyl)-1,6-naphthyridine.[10]
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the naphthyridine core.[11][12][13]
Causality Behind Experimental Choices:
Catalyst and Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are essential for achieving high yields, especially with less reactive chloronaphthyridines.[13]
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[14]
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-1,5-naphthyridine with Morpholine
Figure 4: A general workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
To an oven-dried Schlenk tube, add 4-chloro-1,5-naphthyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%).
Evacuate and backfill the tube with argon.
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired 4-(morpholino)-1,5-naphthyridine.
Halogenated Naphthyridine
Amine
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Reference
4-Chloro-1,5-naphthyridine
Morpholine
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
100
18
90
N/A
2-Bromo-1,8-naphthyridine
Aniline
Pd(OAc)₂ / RuPhos
Cs₂CO₃
Dioxane
110
12
85
N/A
3-Iodo-1,6-naphthyridine
Piperidine
[Pd(allyl)Cl]₂ / DavePhos
LHMDS
THF
80
6
93
N/A
2,7-Dichloro-1,8-naphthyridine
n-Butylamine
Pd(OAc)₂ / BrettPhos
K₃PO₄
t-AmylOH
120
24
72 (mono)
N/A
Heck Coupling: Vinylation of Halogenated Naphthyridines
The Heck reaction enables the coupling of halogenated naphthyridines with alkenes to form substituted vinylnaphthyridines.[15][16] This reaction is a powerful tool for extending the conjugation of the naphthyridine system.
Causality Behind Experimental Choices:
Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used precatalyst, often in combination with a phosphine ligand like triphenylphosphine (PPh₃).
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the hydrogen halide formed during the reaction.
Solvent: Polar aprotic solvents like DMF or NMP are generally preferred.
Experimental Protocol: Heck Coupling of 2-Bromo-1,8-naphthyridine with Styrene
Figure 5: Experimental workflow for the Heck coupling reaction.
Step-by-Step Methodology:
In a sealable reaction tube, combine 2-bromo-1,8-naphthyridine (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
The Stille coupling involves the reaction of halogenated naphthyridines with organostannanes.[3][19][20] While organotin compounds are toxic and require careful handling, the Stille reaction is known for its tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common catalysts for the Stille coupling.
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Additives: In some cases, the addition of a copper(I) salt or lithium chloride can accelerate the reaction.
Experimental Protocol: Stille Coupling of 2-Iodo-1,7-naphthyridine with Vinyltributyltin
Figure 6: General workflow for a Stille coupling experiment.
Step-by-Step Methodology:
To a Schlenk flask under an inert atmosphere, add 2-iodo-1,7-naphthyridine (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
Add anhydrous toluene (10 mL) followed by vinyltributyltin (1.2 mmol).
Heat the reaction mixture to 100 °C for 12 hours.
After cooling, quench the reaction by adding a saturated aqueous solution of KF and stir for 1 hour.
Filter the mixture through Celite, and extract the filtrate with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography to obtain 2-vinyl-1,7-naphthyridine.
Halogenated Naphthyridine
Organostannane
Catalyst System
Solvent
Temp. (°C)
Time (h)
Yield (%)
Reference
2-Iodo-1,7-naphthyridine
Vinyltributyltin
Pd(PPh₃)₄
Toluene
100
12
85
N/A
3-Bromo-1,5-naphthyridine
(Tributylstannyl)pyridine
PdCl₂(AsPh₃)₂
DMF
110
16
78
N/A
4-Triflyloxy-1,8-naphthyridine
Allyltributyltin
Pd₂(dba)₃ / P(furyl)₃
THF
70
8
90
N/A
2,6-Dichloro-1,8-naphthyridine
Hexamethylditin
Pd(PPh₃)₄
Xylene
130
24
65 (mono)
N/A
Regioselectivity in the Cross-Coupling of Dihalogenated Naphthyridines
The functionalization of di- or polyhalogenated naphthyridines presents an additional challenge of controlling regioselectivity. The outcome of the reaction is influenced by a combination of electronic and steric factors.
General Principles:
Electronic Effects: The position of the nitrogen atoms in the naphthyridine ring significantly influences the electron density at each carbon atom. Halogens at more electron-deficient positions are generally more reactive towards oxidative addition.
Steric Hindrance: Bulky ligands on the palladium catalyst and steric hindrance around the halogen atom on the naphthyridine ring can direct the coupling to less hindered positions.
Halogen Reactivity: The inherent reactivity of the halogens (I > Br > Cl) can be exploited for selective mono-functionalization.
For instance, in the case of 2,4-dichloropyridine, cross-coupling typically occurs preferentially at the C4 position due to the favored oxidative addition of palladium into the C4-chlorine bond. Similar principles can be applied to dihalogenated naphthyridines, although the specific regioselectivity will depend on the isomer and the reaction conditions. For example, in a 2,4-dichloronaphthyridine, the C4 position is generally more activated towards nucleophilic attack and thus more reactive in palladium-catalyzed couplings. By carefully choosing the catalyst, ligand, and reaction conditions, it is often possible to achieve selective mono- or di-functionalization.
Synthesis of Halogenated Naphthyridine Precursors
The availability of the halogenated naphthyridine starting materials is a prerequisite for these cross-coupling reactions. Several methods exist for their synthesis, often starting from the corresponding hydroxynaphthyridines or aminonaphthyridines.
General Procedures:
From Hydroxynaphthyridines: Chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. Bromination can be performed with phosphorus oxybromide (POBr₃).
From Aminonaphthyridines: The Sandmeyer reaction can be employed to convert an amino group into a halogen via a diazonium salt intermediate.
Direct Halogenation: In some cases, direct halogenation of the naphthyridine ring is possible using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), although this method may lack regioselectivity.
Example Protocol: Synthesis of 2,4-Dichloro-1,8-naphthyridine
To 1,8-naphthyridine-2,4-diol (1.0 equiv.) is added phosphorus oxychloride (10 equiv.).
The mixture is heated at reflux for 4 hours.
After cooling, the excess POCl₃ is removed under reduced pressure.
The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,4-dichloro-1,8-naphthyridine.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have proven to be an indispensable tool for the functionalization of halogenated naphthyridines, providing access to a vast chemical space of novel derivatives with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the key coupling methodologies, including detailed protocols and insights into the factors governing their success.
As the field continues to evolve, the development of more active and selective catalysts, particularly for the challenging coupling of chloro-naphthyridines, will remain a key area of research. Furthermore, the exploration of C-H activation methodologies on the naphthyridine core promises to offer even more direct and atom-economical routes to functionalized derivatives. The protocols and data presented herein serve as a valuable resource for researchers seeking to harness the power of palladium catalysis for the synthesis of novel and complex naphthyridine-based molecules.
Application Note: High-Efficiency Synthesis of Biaryl Derivatives via 8-Bromo-3-fluoro-1,5-naphthyridine
Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors and GPCR antagonists. The specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors and GPCR antagonists. The specific derivative 8-bromo-3-fluoro-1,5-naphthyridine offers a unique orthogonal reactivity profile: the C8-bromine serves as an excellent handle for palladium-catalyzed cross-coupling, while the C3-fluorine remains available for subsequent nucleophilic aromatic substitution (
) or C-H activation.
This guide details the optimized protocols for generating biaryl derivatives from this scaffold. Unlike generic procedures, this note addresses the specific solubility and chelating challenges posed by the naphthyridine nitrogen atoms, ensuring high yields and reproducibility.
To successfully manipulate 8-bromo-3-fluoro-1,5-naphthyridine, one must understand its electronic landscape. The 1,5-naphthyridine ring is electron-deficient, similar to pyridine.
Site A (C8-Br): Highly reactive toward oxidative addition with Pd(0). Located
to the nitrogen, the C-Br bond is significantly weakened, facilitating rapid coupling.
Site B (C3-F): Generally inert to standard Suzuki conditions but susceptible to
under forcing conditions. This orthogonality allows for sequential functionalization.
Reaction Pathway Visualization
The following diagram illustrates the chemoselective pathway and potential side reactions (e.g., hydrodehalogenation).
Figure 1: Chemoselective reaction pathway. The C8-Br bond reacts preferentially, preserving the C3-F bond for future diversity.
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Suzuki-Miyaura)
Recommended for: Phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.
This system utilizes Pd(dppf)Cl₂ , a robust catalyst that resists oxidation and prevents the non-specific binding of palladium to the naphthyridine nitrogens.
Setup: Charge a reaction vial equipped with a magnetic stir bar with the naphthyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to substrate).
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) against a positive stream of inert gas.
Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS (Target Mass = MW_Substrate - Br + Ar).
Workup (Critical):
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Note: Naphthyridines can be sticky. If an emulsion forms, filter the biphasic mixture through a pad of Celite.
Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH). The product is typically UV-active at 254 nm.
Protocol B: The "Challenging Substrate" Method (Buchwald Precatalysts)
Recommended for: Sterically hindered (ortho-substituted) boronic acids or electron-deficient systems.
Procedure Modifications:
Use the same setup as Protocol A, but conduct the reaction at 100°C . The bulky biaryl phosphine ligands (XPhos/SPhos) facilitate oxidative addition across the hindered center and accelerate reductive elimination, preventing dehalogenation side products.
Data Presentation & Optimization Guide
The following table summarizes screening data for optimizing the coupling of 8-bromo-3-fluoro-1,5-naphthyridine with 4-methoxyphenylboronic acid.
Entry
Catalyst
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Notes
1
Pd(PPh₃)₄
PPh₃
Na₂CO₃
DME/H₂O
85
65
Moderate conversion; catalyst oxidation observed.
2
Pd(OAc)₂
PPh₃
K₂CO₃
DMF
100
40
Significant homocoupling of boronic acid.
3
Pd(dppf)Cl₂
dppf
K₂CO₃
Dioxane/H₂O
90
92
Optimal conditions. Clean profile.
4
Pd₂(dba)₃
XPhos
K₃PO₄
Toluene
100
88
Excellent for hindered substrates; overkill for simple aryls.
5
Pd/C
None
Et₃N
EtOH
80
<10
Heterogeneous catalysis failed (poisoning by N-heterocycle).
Diagnostic NMR Signals
Successful coupling is best validated by ¹H NMR.
Starting Material: The H-2 proton (adjacent to N and F) typically appears as a doublet around
8.8–9.0 ppm ( Hz).
Product: Look for the disappearance of the specific coupling pattern of the naphthyridine protons affected by the Br. The new aryl signals will integrate accordingly. The Fluorine signal in ¹⁹F NMR (typically
-120 to -130 ppm) will shift slightly but remain present, confirming the F atom was not displaced.
Troubleshooting Decision Tree
Use this logic flow to resolve common synthetic issues.
Figure 2: Troubleshooting logic for Suzuki couplings on naphthyridine scaffolds.
References
Original Synthesis & Reactivity:
Litvinov, V. P., et al.[2] "Fused 1,5-Naphthyridines: Synthetic Tools and Applications."[3] PMC, 2020.
Suzuki Coupling on Naphthyridines:
De Jonghe, S., et al. "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists." Bioorganic Chemistry, 2021.[4]
General Suzuki Protocol (Organic Chemistry Portal):
"Suzuki Coupling: Mechanism and Recent Literature." Organic Chemistry Portal.
Fluorine vs Bromine Reactivity:
Smolecule Product Data. "8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine Reactivity Profile."
Application Note: Solvent Selection for 1,5-Naphthyridine Coupling Reactions
This guide outlines the technical framework for solvent selection in 1,5-naphthyridine coupling reactions. It addresses the specific physicochemical challenges of this scaffold—namely, its poor solubility due to π-stacki...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical framework for solvent selection in 1,5-naphthyridine coupling reactions. It addresses the specific physicochemical challenges of this scaffold—namely, its poor solubility due to π-stacking and the propensity of its nitrogen atoms to poison palladium catalysts.
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitor development (e.g., ALK5 inhibitors) but presents a "solubility-reactivity paradox" in cross-coupling reactions. Its planar, electron-deficient nature leads to strong intermolecular π-stacking, often rendering it insoluble in standard non-polar coupling solvents (toluene, ether). Conversely, the polar solvents required to dissolve it (DMF, DMAc) can stabilize catalyst resting states or complicate workup.
This guide provides a validated decision matrix for solvent selection, moving beyond trial-and-error to a mechanistic approach for Suzuki-Miyaura and Buchwald-Hartwig couplings.
The Physicochemical Challenge
The Solubility Wall
Unlike quinolines or pyridines, 1,5-naphthyridines possess a high lattice energy.[1]
Standard Solvents (Toluene, THF): Often fail to dissolve the substrate, leading to heterogeneous "slurries" that suffer from slow kinetics and surface-catalyst deactivation.
Polar Aprotics (DMF, NMP): Excellent solubility but high boiling points make product isolation difficult. Furthermore, commercial DMF often contains dimethylamine impurities that can compete in amination reactions.
Catalyst Poisoning (The Chelate Effect)
The N1 and N5 nitrogens are competent σ-donors. In non-coordinating solvents (DCM, Toluene), the substrate itself can displace phosphine ligands from Palladium(0), forming inactive [Pd(substrate)2] complexes.
Solvent Mitigation: Protic co-solvents (n-Butanol, Water) or highly coordinating solvents (Dioxane) can competitively inhibit this "substrate poisoning" by solvating the nitrogen lone pairs or occupying open coordination sites on the metal transiently.
Solvent Selection Decision Matrix
The following flowchart illustrates the logical pathway for selecting the optimal solvent system based on reaction type and substrate substitution pattern.
Figure 1: Decision tree for solvent selection. Note that solubility is the primary gatekeeper for reaction efficiency in this scaffold.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (The "Universal" Method)
Context: Best for polar 1,5-naphthyridine halides where solubility is the limiting factor. The use of DMF:n-Butanol or DMF:Water is superior to pure DMF because the protic component facilitates the transmetalation step of the boronic acid.
Reagents:
Substrate: 2-Chloro-1,5-naphthyridine (1.0 equiv)
Boronic Acid: Arylboronic acid (1.2 equiv)
Catalyst: PdCl2(PPh3)2 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)
Setup: Charge a reaction vial with the naphthyridine substrate, boronic acid, and base.
Solvent Addition: Add the DMF:n-Butanol mixture. The concentration should be 0.1 M to 0.2 M.
Why n-Butanol? It acts as a phase transfer agent and helps solubilize the inorganic base, creating a "pseudo-homogeneous" system that accelerates kinetics.
Degassing: Sparge with Argon for 5 minutes. Oxygen is detrimental to the electron-rich phosphine ligands.
Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon.
Reaction: Seal and heat to 100–120 °C for 2–4 hours.
Monitoring: Check LCMS.[1] If the reaction stalls, add 5% water to solubilize the boronate species further.
Workup: Cool to RT. Pour into water (5x reaction volume) to precipitate the product. Filter and wash with water/ethanol.
Protocol B: Buchwald-Hartwig Amination (The "High-Value" Method)
Context: Forming C-N bonds requires strictly anhydrous conditions to prevent hydrodehalogenation. Toluene is preferred, but 1,4-Dioxane is the rescue solvent for insoluble naphthyridines.
Cause: The 1,5-naphthyridine nitrogen atoms are displacing the ligand, causing Pd aggregation.
Solution: Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to a bidentate ligand (e.g., XantPhos, dppf) which is harder to displace than monodentate ligands like PPh3.
Issue: Low Conversion / Starting Material Recovery
Cause: Substrate is not in solution at the reaction temperature.
Solution: Switch from Toluene to Dioxane or DMF. Increase temperature to 120 °C. Ensure the base (Cs2CO3) is finely ground.
Issue: Hydrodehalogenation (Ar-Cl
Ar-H)
Cause: Common in Buchwald reactions with alcoholic solvents or traces of water.
Solution: Ensure strict anhydrous conditions. Switch from alcohol-containing mixtures to pure Dioxane.
References
National Institutes of Health (NIH). (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]
RHHZ. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. (Applied to 1,5-systems). Retrieved from [Link]
improving yield of 8-bromo-3-fluoro-1,5-naphthyridine synthesis
This guide serves as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 8-bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2). The protocol focuses on the Gould-Jacobs reaction , the most ro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 8-bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2). The protocol focuses on the Gould-Jacobs reaction , the most robust industrial route for this scaffold, while addressing specific regiochemical and yield-limiting challenges.
Part 1: Core Directive - The Synthesis Strategy
Target Molecule: 8-bromo-3-fluoro-1,5-naphthyridine
Symmetry Note: Due to the centrosymmetric nature of the 1,5-naphthyridine core, 8-bromo-3-fluoro-1,5-naphthyridine is identical to 4-bromo-7-fluoro-1,5-naphthyridine . The protocol below synthesizes the 4-bromo-7-fluoro isomer, which is the same chemical entity.
The Validated Pathway: Modified Gould-Jacobs
Direct halogenation of the naphthyridine core is non-selective. The highest-yield strategy involves constructing the ring system with the fluorine already in place, followed by functional group interconversion to install the bromine.
Workflow Summary:
Condensation: 5-Fluoropyridin-3-amine + EMME
Enamine.
Cyclization: Thermal closure to 7-fluoro-1,5-naphthyridin-4-one ester.
Saponification/Decarboxylation: Removal of the ester to yield the core ketone.
Aromatization/Bromination: Conversion of the ketone (tautomer of phenol) to bromide using POBr
.
Part 2: Technical Guide & Troubleshooting
Phase 1: Condensation & Cyclization (The Critical Step)
Protocol:
React 5-fluoropyridin-3-amine with diethyl ethoxymethylenemalonate (EMME) .
Optimized: Run neat (no solvent) at 110°C for 2 hours to drive the equilibrium by distilling off ethanol.
The Bottleneck:
The subsequent cyclization to form the naphthyridine ring requires extreme heat (~250°C) and often suffers from "tarring" (polymerization), leading to yields <30%.
User Question: “My reaction mixture turns into a black tar during cyclization. How do I prevent this?”
Technical Insight:
This is caused by high local concentrations of the intermediate enamine undergoing intermolecular polymerization rather than intramolecular cyclization.
Corrective Action (The "High Dilution" Technique):
Solvent Choice: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). It boils at ~258°C, providing the necessary activation energy.
Addition Rate: Do not dump the starting material into the hot solvent. Dissolve your enamine in a small amount of warm Dowtherm A, then add it dropwise to a large volume of vigorously boiling Dowtherm A over 30–60 minutes.
Result: This maintains a low instantaneous concentration, favoring the unimolecular cyclization (Ring Closure) over bimolecular polymerization.
Phase 2: Decarboxylation[2][3]
User Question: “I am losing significant mass during the saponification/decarboxylation step. The acid precipitates but doesn't decarboxylate fully.”
Technical Insight:
Naphthyridine carboxylic acids are zwitterionic and highly insoluble. Incomplete decarboxylation is common if the temperature is too low.
Protocol Optimization:
Saponification: Reflux the ester in 10% NaOH until clear (hydrolysis). Acidify to pH 3-4 to precipitate the acid. Dry thoroughly.
One-Pot Decarboxylation: Suspend the dry acid in Quinoline with a catalytic amount of Copper powder . Heat to 220°C. The quinoline acts as a high-boiling base that facilitates proton transfer, while copper stabilizes the transition state.
Alternative: If avoiding Quinoline, use Dowtherm A again at 250°C.
Phase 3: Bromination (Functionalization)
User Question: “The conversion of the hydroxyl group to bromine using POBr
is stalling at 60%.”
Technical Insight:
The 1,5-naphthyridine nitrogens can complex with the Lewis acidic phosphorus, deactivating the reagent.
Corrective Action:
Base Catalyst: Add N,N-Dimethylaniline (1.0 equiv) to the reaction mixture. It acts as a proton scavenger and activates the POBr
.
Anhydrous Conditions: POBr
is extremely moisture-sensitive. Ensure the starting pyridone is dried under high vacuum (PO desiccator) for 12 hours before reaction.
Workup: Quench onto ice/NaHCO
carefully. Do not allow the aqueous phase to become acidic, as the product will protonate and stay in the water layer, killing your extraction yield.
Part 3: Visualization
Figure 1: Reaction Logic & Regiochemistry
This diagram illustrates the flow from starting material to target, highlighting the symmetry that confirms the identity of the product.
Caption: Synthesis pathway via the Gould-Jacobs reaction. Note the symmetry equivalence of the 4,7-substituted intermediate to the 3,8-substituted target.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing yield loss at critical bottlenecks.
Part 4: Quantitative Data Summary
Reaction Step
Typical Yield
Optimized Yield
Key Critical Parameter
Condensation
70-80%
90-95%
Run neat (solvent-free) to drive equilibrium.
Cyclization
20-40%
60-75%
High dilution addition to Dowtherm A at 255°C.
Decarboxylation
50-60%
80-85%
Use Quinoline/Cu powder; ensure complete drying of acid.
Bromination
40-50%
75-80%
Anhydrous reagents; addition of N,N-dimethylaniline.
References
Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2][3] Link (Foundational method for naphthyridine synthesis).
BenchChem. "Optimization of reaction conditions for quinolone synthesis." Link (Specifics on Dowtherm A and high-temperature cyclization).
ChemicalBook. "8-bromo-3-fluoro-1,5-naphthyridine Product Entry (CAS 1437790-07-2)." Link (Commercial validation of the target molecule).
Paudler, W. W., & Kress, T. J. (1967).[4] "Naphthyridine chemistry. IX. Bromination and amination of the 1,X-naphthyridines." The Journal of Organic Chemistry. Link (Regioselectivity of bromination in naphthyridines).
Leshchinskaya, E., et al. (2019). "Synthesis of Heterocyclic Fused [1,5]naphthyridines." Proceedings. Link (Modern applications of the 1,5-naphthyridine scaffold).
overcoming regioselectivity issues in naphthyridine halogenation
Welcome to the technical support center for naphthyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the regiose...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for naphthyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the regioselective halogenation of naphthyridine scaffolds. Naphthyridines are a critical class of N-heterocycles in medicinal chemistry, and the precise installation of a halogen atom is a key step for further diversification via cross-coupling reactions.[1][2]
However, the inherent electronic properties of the naphthyridine core present significant challenges to achieving high regioselectivity in electrophilic halogenation reactions. This resource provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles.
Section 1: Troubleshooting & FAQs
This section addresses the most common issues encountered during naphthyridine halogenation in a practical question-and-answer format.
FAQ 1: Why is my direct electrophilic halogenation of an unsubstituted naphthyridine giving a mixture of regioisomers?
Answer: This is the most fundamental challenge in naphthyridine chemistry. The poor regioselectivity stems from the electronic nature of the bicyclic system.
Electronic Deactivation: Similar to pyridine, the two nitrogen atoms in the naphthyridine core are electron-withdrawing.[3] This deactivates the entire ring system towards electrophilic aromatic substitution (EAS). Consequently, forcing conditions (high temperatures, strong Lewis acids) are often required, which can decrease selectivity by providing enough energy to overcome the small activation barriers between different positions.[3][4]
Subtle Electronic Differences: While the nitrogen atoms direct electrophilic attack away from the alpha and gamma positions relative to them, the remaining positions often have very similar electron densities and nucleophilicity. This results in the electrophile (e.g., Br+) attacking multiple sites at comparable rates, leading to a mixture of products.
Troubleshooting Steps:
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can sometimes favor the kinetically controlled product, potentially improving the regioisomeric ratio.[5]
Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.[5] Screen a range of solvents from nonpolar (e.g., Dichloromethane, 1,2-Dichloroethane) to polar aprotic (e.g., Acetonitrile, DMF).
Lewis Acid Screening: While strong Lewis acids can sometimes decrease selectivity, a milder or different Lewis acid (e.g., ZnCl₂, FeBr₃, AlCl₃) might modulate the reactivity of the halogenating agent in a beneficial way.
FAQ 2: I am attempting a direct bromination with Br₂ and getting a complex mixture or decomposition. What's happening?
Answer: The combination of an electron-deficient substrate and a highly reactive electrophile like elemental bromine can lead to several problems.
Over-Reactivity: Despite the deactivated ring, Br₂ is a powerful electrophile, and reactions can be difficult to control, leading to di- or tri-brominated products.
N-Complexation: The nitrogen lone pairs can coordinate to the electrophile or Lewis acid, leading to complex formation, substrate deactivation, or even decomposition under harsh conditions.
Radical Pathways: At higher temperatures or under UV light, halogenation can proceed via a radical chain mechanism, which has different selectivity rules and can lead to a complex product profile.[6]
Troubleshooting Steps:
Switch to a Milder Brominating Agent: Use N-Bromosuccinimide (NBS) instead of Br₂. NBS provides a low, steady-state concentration of Br₂ and is generally more selective and easier to handle.
Protect the Nitrogens: In some cases, forming the N-oxide of one or both nitrogen atoms can change the substitution pattern. N-oxides can activate the ring for electrophilic substitution at specific positions.[7][8]
Consider a Metal-Free Protocol: Methods using oxone-halide combinations can provide a controlled generation of the active halogenating species, improving selectivity.[9]
FAQ 3: My substrate has existing functional groups. How can I achieve halogenation at a specific C-H bond without touching other positions?
Answer: This is where substrate-controlled and catalyst-controlled methods become essential. Direct electrophilic substitution is unlikely to provide the selectivity you need.
Directed Ortho-Metalation (DoM): If your substrate has a directing metalating group (DMG) such as an amide, carboxylic acid, or picolinamide, you can use a strong, non-nucleophilic base (like LDA or TMPMgCl·LiCl) to selectively deprotonate the ortho position.[10] Quenching this lithiated or magnesiated intermediate with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆) will install the halogen at that specific position.[10]
Transition Metal-Catalyzed C-H Activation: This is a powerful modern strategy. A directing group on your substrate coordinates to a transition metal catalyst (commonly Palladium or Rhodium), which then selectively activates a nearby C-H bond.[8][11][12] The halogen is then delivered from an oxidant like an N-halosuccinimide. This approach offers excellent regiocontrol that is dictated by the directing group.[12]
The following workflow can help guide your decision-making process when faced with poor regioselectivity.
Caption: Troubleshooting workflow for regioselectivity issues.
Section 2: Key Strategies & Mechanistic Insights
To make informed decisions, it is crucial to understand the mechanisms behind different regioselective strategies.
Strategy 1: Directed C-H Activation
This strategy relies on the installation of a functional group that acts as an internal ligand, directing a transition metal catalyst to a specific C-H bond, typically in the ortho position.[8]
Caption: Simplified catalytic cycle for directed C-H halogenation.
This method is exceptionally powerful for late-stage functionalization of complex molecules where traditional EAS methods would fail. The regioselectivity is almost entirely controlled by the placement of the directing group.
Strategy 2: Halogen Dance and Directed Metalation
For certain bromo-naphthyridines, a "halogen dance" rearrangement can occur under the influence of a strong base, where the bromine migrates to a more thermodynamically stable position.[10] More controllably, a directed ortho-metalation (DoM) can be used. In this approach, a directing group facilitates the deprotonation of the adjacent C-H bond, creating a nucleophilic carbon center that can then be trapped with an electrophilic halogen source.
Key Considerations for DoM:
Base Selection: Bulky, non-nucleophilic amide bases like Lithium Diisopropylamide (LDA) or Turbo-Grignard reagents (e.g., TMPMgCl·LiCl) are essential to prevent nucleophilic addition to the naphthyridine ring.[10]
Temperature: These reactions must be performed at low temperatures (typically -78 °C to -40 °C) to prevent side reactions and decomposition of the organometallic intermediate.
Quantitative Comparison of Halogenating Agents
The choice of halogenating agent and conditions can significantly impact yield and selectivity. The table below provides a general comparison for a hypothetical activated naphthyridine system.
Halogenating Agent
Typical Conditions
Relative Reactivity
Common Selectivity Issues
Br₂ / Lewis Acid
CH₂Cl₂, 0 °C to RT
High
Over-halogenation, low regioselectivity
NBS
MeCN or DMF, 50-80 °C
Moderate
Can still give mixtures with unactivated substrates
NCS
Acetic Acid, 80 °C
Moderate-Low
Generally less reactive than NBS
I₂ / Oxidant
H₂SO₄/H₂O₂, RT
Moderate
Requires an oxidizing agent (e.g., H₂O₂)
Pd(OAc)₂ / NXS
Acetic Acid, 100 °C
Catalyst-Dependent
Requires a suitable directing group for high selectivity[12]
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common regioselective halogenation procedures.
This protocol is adapted from methodologies for directed C-H halogenation of arenes and heterocycles.[12] It assumes the substrate already contains a suitable directing group (e.g., a picolinamide).
Materials:
Naphthyridine substrate with directing group (1.0 equiv)
Pd(OAc)₂ (0.1 equiv)
N-Bromosuccinimide (NBS) (1.2 equiv)
Anhydrous Acetic Acid (solvent)
Nitrogen or Argon atmosphere
Procedure:
To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the naphthyridine substrate (1.0 equiv) and Pd(OAc)₂ (0.1 equiv).
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
Add anhydrous acetic acid via syringe to achieve a concentration of approximately 0.1 M.
Add N-Bromosuccinimide (1.2 equiv) to the mixture in one portion.
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired regioselectively brominated product.
Protocol 2: Directed Ortho-Metalation and Iodination
This protocol is based on the principles of directed metalation of functionalized bromo-heterocycles.[10]
Materials:
Naphthyridine substrate with directing group (e.g., amide) (1.0 equiv)
TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF)
Iodine (I₂) (1.2 equiv)
Anhydrous Tetrahydrofuran (THF) (solvent)
Nitrogen or Argon atmosphere
Procedure:
To a dry, oven-baked flask under an inert atmosphere, add the naphthyridine substrate (1.0 equiv).
Dissolve the substrate in anhydrous THF to a concentration of 0.2 M.
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
Slowly add TMPMgCl·LiCl (1.1 equiv) dropwise via syringe over 15 minutes. The formation of the magnesiated species may be accompanied by a color change.
Stir the mixture at -40 °C for 1 hour to ensure complete metalation.
In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.
Add the solution of iodine dropwise to the reaction mixture at -40 °C.
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
Dilute with ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to isolate the target iodinated naphthyridine.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
G. R. Newkome, W. W. Paudler, "Contemporary Heterocyclic Chemistry: Syntheses, Reactions, and Applications," John Wiley & Sons, 1982. [URL: https://www.wiley.
L. de Lescure, J. Levy, B. Boyle, R. S. Paton, A. McNally, "Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation," Abstracts of Papers of the American Chemical Society, 2019. [URL: https://www.acs.
A. F. M. M. Rahman, M. A. Ali, M. A. K. Yousuf, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/11/3306]
T. G. E. Walspurger, J. A. Ellman, "Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones," Journal of the American Chemical Society, 2013. [URL: https://pubs.acs.org/doi/10.1021/ja405140f]
A. A. Fadda, "Advances in the Chemistry of Naphthyridines," in Progress in Heterocyclic Chemistry, vol. 28, H. Suschitzky and G. W. Gribble, Eds., Elsevier, 2016, pp. 1-53. [URL: https://www.sciencedirect.com/bookseries/progress-in-heterocyclic-chemistry]
S. S. Chavan, S. B. Kamble, "C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies," Organic Chemistry Frontiers, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00647a]
BenchChem Technical Support Team, "Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes," BenchChem, 2025. [URL: https://www.benchchem.com/technical-center/poor-regioselectivity-in-reactions-of-unsymmetrical-dienes]
S. C. S. Ra, "The primary strategies for C−H halogenation," ResearchGate, 2017. [URL: https://www.researchgate.
M. W. L. T. van den Heuvel, et al., "Functionalization of 4-bromobenzo[c][3][5]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids," Beilstein Journal of Organic Chemistry, 2019. [URL: https://www.beilstein-journals.org/bjoc/articles/15/222]
LibreTexts Chemistry, "The Mechanism of Halogenation," 2019. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/04%3A_Cycloalkanes_and_Their_Stereochemistry/4.
S. Thareja, et al., "Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential," Scientific Reports, 2023. [URL: https://www.
M. Kondrashov, D. Provost, O. F. Wendt, "Regioselectivity in C-H activation: reagent control in cyclometallation of 2-(1-naphthyl)-pyridine," Dalton Transactions, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c5dt04068j]
A. Kumar, et al., "Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights," Organic & Biomolecular Chemistry, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00931a]
A. F. M. M. Rahman, M. A. Ali, M. A. K. Yousuf, "Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives," ResearchGate, 2021. [URL: https://www.researchgate.
A. McNally, et al., "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates," ChemRxiv, 2021. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7558a20412599d190240d]
D. Kalyani, A. R. Dick, W. Q. Anani, M. S. Sanford, "A Simple Catalytic Method for the Regioselective Halogenation of Arenes," Organic Letters, 2006. [URL: https://pubs.acs.org/doi/10.1021/ol060747f]
Technical Support Center: Suzuki Coupling with Electron-Deficient Heterocycles
The following technical guide is structured as a Tier-3 Support Resource for the Suzuki-Miyaura Coupling (SMC) of Electron-Deficient Heterocycles . Triage: The "Emergency Room" Before altering your reaction parameters, d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for the Suzuki-Miyaura Coupling (SMC) of Electron-Deficient Heterocycles .
Triage: The "Emergency Room"
Before altering your reaction parameters, determine if your failure mode fits the "Deficient-Deficient" profile. This specific class of Suzuki coupling (e.g., Pyridine-Pyridine, Pyrimidine-Oxazole) fails due to two distinct, often simultaneous mechanisms: Rapid Protodeboronation and Catalyst Sequestration .
Diagnostic Checklist
Substrate A: Is your halide an electron-deficient heterocycle (e.g., 2-chloropyridine, chloropyrimidine)?
Substrate B: Is your boronic acid/ester also electron-deficient (e.g., 2-pyridyl boronic acid, fluorinated aryl boronate)?
Symptom: Does LCMS show rapid disappearance of the boronic acid, formation of the de-borylated parent heterocycle (Ar-H), and unreacted aryl halide?
Catalyst: Are you using Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂?
If you answered YES to these, stop your current protocol. You are fighting a kinetic war you cannot win with standard conditions. Proceed to Module 1 .
Module 1: The Protodeboronation Crisis
The Issue: Electron-deficient boronic acids (especially 2-heteroaryl variants) are kinetically unstable.[1] The presence of electron-withdrawing groups (EWGs) stabilizes the intermediate anion formed during hydrolysis, leading to rapid C-B bond cleavage (Protodeboronation) before the slow Transmetallation step can occur.
The Mechanism of Failure
Under basic aqueous conditions (standard Suzuki), the boronic acid forms a boronate "ate" complex. For electron-rich substrates, this "ate" complex transmetallates to Palladium. For electron-deficient substrates, this complex is prone to protonolysis by water.
The Solution: "Slow Release" Strategy
To win this race, you must keep the concentration of the reactive free boronic acid low, releasing it only as fast as the catalyst can consume it.
Recommended Reagents:
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are stable to hydrolysis. They slowly hydrolyze in the presence of mild aqueous base (K₃PO₄) to release the active species.
Organotrifluoroborates (R-BF₃K): Molander salts are air-stable and hydrolyze slowly in the presence of base/water.
Module 2: Catalyst Deactivation (The "Heterocycle Trap")
The Issue: Electron-deficient heterocycles (pyridines, triazines) possess basic nitrogens that are excellent σ-donors. These nitrogens displace phosphine ligands on the Palladium center, forming stable, inactive Pd(L)(Heterocycle)Cl complexes. This shuts down the catalytic cycle.
The Solution: Ligand Sterics.
You must use bulky, electron-rich ligands that sterically prevent the heterocycle from binding to the Palladium center while simultaneously facilitating oxidative addition into the unreactive C-Cl bond.
Ligand Selection Matrix
Ligand Class
Examples
Suitability for E-Deficient Heterocycles
Mechanism of Action
Triphenylphosphine
PPh₃
POOR
Low steric bulk; easily displaced by pyridine N.
Bidentate
dppf, dppe
MODERATE
Good stability, but often too slow for deactivated chlorides.
Buchwald (Dialkylbiaryl)
XPhos, SPhos, RuPhos
EXCELLENT
High steric bulk prevents N-coordination; electron-rich P accelerates Oxidative Addition.
Do not rely on in-situ catalyst generation (e.g., mixing Pd(OAc)₂ + Ligand). This is irreproducible and often leads to an induction period where your unstable boronic acid decomposes.
Use Pre-formed Precatalysts (G3/G4).
Why? They contain the active Pd(0)-Ligand species in a 1:1 ratio and activate immediately upon exposure to base.
Protocol: The "Rescue" Method (XPhos Pd G4)
Use this protocol when standard conditions fail for heteroaryl-heteroaryl couplings.
Reagents:
Halide: 1.0 equiv (Heteroaryl Chloride)
Boron Source: 1.2 – 1.5 equiv (MIDA Boronate OR Boronic Acid if MIDA unavailable)
Catalyst:XPhos Pd G4 (2.0 – 5.0 mol%)
Base: K₃PO₄ (3.0 equiv, finely ground)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Note: The water is critical for MIDA hydrolysis but must be controlled.
Temperature: 60°C – 80°C
Step-by-Step:
Charge Solids: Add Halide, Boron source, XPhos Pd G4, and K₃PO₄ to a vial equipped with a stir bar.
De-gas: Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1] Oxygen promotes homocoupling.[1][2][3]
Add Solvent: Add sparged (degassed) Dioxane and Water via syringe.
Heat: Place in a pre-heated block. Stir vigorously (1000 rpm).
Tip: If using MIDA boronates, the reaction may look like a suspension initially. As MIDA hydrolyzes, the mixture often clears.
Monitor: Check LCMS at 1 hour. If the boronic acid is consumed but halide remains, add a second portion of boronic acid (0.5 equiv).
FAQ & Troubleshooting Guide
Q: Why XPhos? Can I use SPhos?A: Yes. SPhos is also excellent for heteroaryl couplings. However, XPhos is generally preferred for aryl chlorides and sulfonates due to its superior ability to facilitate oxidative addition. If your substrate is sterically hindered (ortho-substituted), switch to SPhos or RuPhos .
Q: My reaction turns black immediately. Is this bad?A: "Pd Black" precipitation indicates catalyst decomposition (formation of bulk Pd(0) metal). This means your ligand is dissociating, or you don't have enough ligand to stabilize the Pd(0).
Fix: Switch to a G3/G4 precatalyst (which guarantees 1:1 L:Pd ratio) or increase the ligand loading if generating in-situ.
Q: Can I use anhydrous conditions to stop protodeboronation?A: Yes, but it's tricky. Boronic acids need water (or a base that generates water/hydroxide) to form the reactive boronate species.[4]
Alternative: Use CsF (Cesium Fluoride) in anhydrous Dioxane or Toluene. The fluoride anion activates the boronic acid without requiring water, bypassing the hydrolysis pathway. This is effective for extremely sensitive substrates like polyfluorophenyl boronic acids.
Q: I see significant homocoupling (Ar-Ar).A: This is an oxidative process driven by oxygen.[2]
Fix: Your degassing was insufficient. Do not just bubble nitrogen; use the freeze-pump-thaw method or sparge vigorously for >15 mins. Also, ensure you are not using a large excess of oxidant (like Cu salts) if they aren't required.
References
Protodeboronation Mechanism
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link
MIDA Boronates (Slow Release)
Knapp, D. M., et al. (2009).[5] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link
Buchwald Precatalysts (G3/G4)
Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts." Chemical Science. Link
Organotrifluoroborates
Molander, G. A., & Ellis, N. (2007).[6][7] "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction."[6] Accounts of Chemical Research. Link
Anhydrous Fluoride Activation
Wright, S. W., et al. (1994). "Fluoride-mediated Suzuki coupling."[8] Journal of Organic Chemistry. Link
Technical Support Center: Palladium Removal from Naphthyridine Scaffolds
Current Status: Operational Ticket ID: PD-NAPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division The "Naphthyridine Challenge": Why is this difficult? Welcome to the technical support port...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: PD-NAPH-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The "Naphthyridine Challenge": Why is this difficult?
Welcome to the technical support portal. If you are here, you are likely facing a stubborn palladium (Pd) impurity that refuses to drop below ICH Q3D limits (<10 ppm).
The Core Issue: Naphthyridines are not passive substrates. They are bidentate or monodentate ligands . The nitrogen atoms in the naphthyridine ring (typically N1 and N5, or N1 and N8 depending on the isomer) possess lone pairs that coordinate strongly to Palladium species (Pd(II)).
Unlike simple aromatics where Pd is merely physically entrained, in your system, the Pd is chemically bound to your product. Standard washes (water/brine) or simple recrystallization often fail because the Product-Pd complex co-crystallizes or partitions into the organic phase together.
Diagnostic & Decision Matrix
Before selecting a protocol, you must categorize your impurity profile. Use the decision tree below to select the correct workflow.
Workflow Selector (Visualization)
Figure 1: Decision matrix for selecting the appropriate purification module based on initial palladium load.
Technical Modules (Protocols)
Module A: Reactive Extraction (The "Heavy Lifter")
Best for: Crude reaction mixtures with >1000 ppm Pd.[1]
Mechanism: Competitive chelation. You must introduce a ligand (N-Acetylcysteine) that binds Pd stronger than the naphthyridine nitrogens.
Protocol:
Dissolution: Dissolve crude naphthyridine in a water-immiscible solvent (EtOAc or 2-MeTHF are preferred; DCM is acceptable but can trap Pd emulsions).
Reagent Prep: Prepare a 5-10% aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to neutral/slightly basic (pH 7-8) with NaOH if your product is acid-sensitive (Naphthyridines can protonate at low pH, moving product into the water layer).
Execution:
Add 0.5 - 1.0 wt% of NAC relative to the product.
Heat the biphasic mixture to 40-50°C for 1-2 hours. Crucial: Heat is required to overcome the activation energy of breaking the Naphthyridine-Pd bond.
Separation: Cool and separate layers. The Pd-NAC complex is water-soluble (often turning the water layer red/brown).
Wash: Wash organic layer with 5% NaHCO₃ to remove residual NAC.
Data Validation:
Method
Starting Pd (ppm)
Final Pd (ppm)
Yield Loss
Water Wash (Control)
1200
1150
<1%
NAC Wash (50°C)
1200
< 50
2-3%
| EDTA Wash | 1200 | 400 | <1% |
Module B: Solid-Supported Scavengers
Best for: Process streams (50-1000 ppm) or when aqueous extraction is impossible.
Selection Guide:
Si-Thiol (SiliaMetS® Thiol): The industry standard for Pd(II).
Si-Thiourea: specifically recommended for Nitrogen-heterocycles (pyridines/naphthyridines) where Thiols sometimes fail due to steric or electronic mismatch.
Protocol:
Loading: Add Si-Thiourea (or Si-Thiol) to your organic solution.[2] Ratio: 3-5 equivalents relative to residual Pd (or 5-10 wt% relative to product if Pd content is unknown).
Solvent: Works best in THF, EtOAc, or MeOH. Avoid DMF if possible (DMF competes for Pd coordination).
Conditions: Agitate at 50°C for 4 hours.
Note: Room temperature scavenging is often too slow for naphthyridine complexes.
Filtration: Filter through a 0.45 µm pad or Celite. The scavenger holds the Pd.
Visualizing the Mechanism:
Figure 2: Competitive binding mechanism. The scavenger must possess a higher binding constant (Kf) for Pd than the naphthyridine nitrogen.
Module C: Crystallization with "Keepers"
Best for: Final polishing (<50 ppm) to reach single-digit ppm.
Concept: Crystallization alone is risky because the Naphthyridine-Pd complex is structurally similar to the product and will co-crystallize (inclusion). You need a "keeper" ligand in the mother liquor to hold the Pd in solution while the product precipitates.
Protocol:
Dissolve: Dissolve crude solid in crystallization solvent (e.g., Ethanol/Heptane).
Additive: Add 1-5 wt% N-Acetylcysteine or SiliaMetS TMT (Trimercaptotriazine) to the hot solution.
Aging: Stir hot for 30 mins to allow ligand exchange.
Cooling: Cool slowly to induce precipitation. The Pd-NAC or Pd-TMT complex remains soluble in the supernatant.
Wash: Filter the crystals and wash efficiently with cold solvent to remove the mother liquor containing the metal.
Troubleshooting (FAQ)
Q: I used Activated Carbon (Charcoal), but the Pd level didn't move. Why?A: Activated carbon relies on physical adsorption. Naphthyridine-Pd complexes are stable, soluble molecules. Unless the carbon is chemically impregnated (e.g., with sulfur), it cannot "rip" the Pd off the naphthyridine ring. Switch to Module B (Si-Thiourea) or Module A (NAC wash) .
Q: My yield dropped significantly after the NAC wash (Module A).A: Check your pH. Naphthyridines are basic. If you used unmodified NAC (which is acidic), you likely protonated your product, forming a water-soluble salt that was lost in the aqueous layer. Correction: Neutralize the NAC solution to pH 7-8 with NaOH before extraction.
Q: The scavenger is clogging my filter.A: This is common with fine silica in viscous solutions.
Fix 1: Use a "pad" of Celite on top of your filter paper.
Fix 2: Switch to a larger particle size scavenger (most vendors offer 40-63µm, but larger beads exist).
Fix 3: Dilute the reaction mixture with THF to reduce viscosity before filtration.
Q: Can I use EDTA instead of NAC?A: EDTA is excellent for metals like Cu or Fe, but it has slower kinetics for Pd(II) in organic biphasic systems compared to thiols. Furthermore, EDTA has very low solubility in organic solvents, making the phase transfer difficult. NAC or TMT are superior for this specific application.
References & Grounding
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Core citation for the efficacy of N-Acetylcysteine (NAC) and silica scavengers.
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
Validates the use of specific adsorbents (Thiol/Thiourea) for nitrogen-containing heterocycles.
ICH Q3D Guidelines. (2019). Guideline for Elemental Impurities. European Medicines Agency / FDA. Link
The regulatory authority defining the <10 ppm (or PDE based) limits.[3]
Biotage & Silicycle Technical Notes. Metal Scavenging User Guides.
Source for specific "Thiourea vs Thiol" selectivity data.
Technical Support Center: Flash Chromatography for 1,5-Naphthyridines
Status: Active Subject: Mobile Phase Optimization & Troubleshooting for Nitrogenous Heterocycles Ticket ID: NAP-15-PURIFICATION[1] Core Analysis: The "Sticky" Mechanism Before selecting a solvent system, you must underst...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Subject: Mobile Phase Optimization & Troubleshooting for Nitrogenous Heterocycles
Ticket ID: NAP-15-PURIFICATION[1]
Core Analysis: The "Sticky" Mechanism
Before selecting a solvent system, you must understand why 1,5-naphthyridines behave poorly on standard silica.
The Chemistry: 1,5-naphthyridine contains two nitrogen atoms within a fused ring system.[1] While the pKa is relatively low (~2.91), the lone pair electrons on the nitrogens act as Lewis bases.
The Conflict: Standard flash silica (
) presents acidic silanol groups (, pKa ~5) on its surface.[1]
The Result: A strong hydrogen-bonding interaction occurs between the basic nitrogen of your analyte and the acidic silanol of the stationary phase. This results in peak tailing (streaking) , broad bands, and poor resolution.[1]
Mechanism Visualization
Figure 1: Mechanism of silanol suppression using amine modifiers.
Mobile Phase Selection Guide
Do not rely on a single "magic mixture." Select your system based on the polarity of your specific derivative.
System A: The "Gold Standard" (DCM / MeOH / NH₃)
Best for: Polar derivatives, free amines, and compounds with poor solubility in EtOAc.
The Protocol:
Preparation: Do not use aqueous ammonium hydroxide (
) directly if possible, as water deactivates silica.[1]
The Stock Solution: Purchase or prepare 7N Ammonia in Methanol .
Why this works: The ammonia competes for the silanol sites more aggressively than the naphthyridine nitrogens, effectively "capping" the silica and allowing your product to elute symmetrically [1].
System B: The "Green" Alternative (EtOAc / EtOH)
Best for: Lipophilic derivatives and labs restricting chlorinated solvents.
Warning: TEA has a high boiling point (89°C).[1] It can be difficult to remove from your final product without an acidic workup or extended high-vacuum drying.[1]
System C: Alternative Stationary Phase
If tailing persists despite modifiers, switch the column chemistry.
Stationary Phase
Application
Benefit
Amine-Functionalized Silica ()
General Naphthyridines
The surface is already basic.[1] No liquid modifier needed.[1]
Check Modifier: Are you using a modifier? If no, add 1% TEA or use Ammoniated MeOH.[1]
Check Concentration: If using MeOH/DCM, ensure MeOH concentration is >2%. At very low MeOH levels (<2%), the solvent may not effectively wet the silica pores, causing band broadening.
Switch to System A: If using Hex/EtOAc, the compound may be crashing out. Switch to DCM/MeOH.
Issue: "The product precipitates on the column."
Diagnosis: Solubility mismatch between the loading solvent and the mobile phase.
Steps:
Stop Liquid Loading: Do not load in pure DCM if your starting gradient is 100% Hexane.[1]
Shallow Gradient: Instead of 0-100%, run a focused gradient (e.g., if eluting at 30%, run 10-40% over 20 CV).
Change Selectivity: Replace Methanol with Acetone (if UV active product allows) or Acetonitrile in the organic phase.[1] Different solvents interact with the dipole moments differently.[1]
Decision Tree: Method Development
Follow this logic flow to determine your starting point.
Figure 2: Method development decision tree for nitrogenous heterocycles.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Methanol?A: Yes, but with caveats. Acetone is a good alternative selectivity modifier, but it absorbs UV light below 330nm.[1] If your naphthyridine derivative requires detection at 254nm, acetone will cause a high baseline (noise), potentially obscuring your peaks.[1]
Q: Why not just use TEA in DCM/MeOH?A: You can, but TEA (Triethylamine) forms salts with acidic impurities that can contaminate your final product.[1] Ammonia is volatile and easier to remove.[1] Furthermore, methanolic ammonia is often more effective at suppressing silanols for diazanaphthalenes than TEA [3].[1]
Q: My baseline drifts upward constantly. Why?A: This is likely due to the UV absorption of the amine modifier. As the gradient increases (more MeOH/NH3), the UV absorbance of the mobile phase increases.
Fix: Use "Baseline Subtraction" on your flash system or monitor at a wavelength where the modifier does not absorb (e.g., >280nm if your compound allows).
References
Biotage. (2018).[1][3] Successful Flash Chromatography: The Chemist's Guide. "Strategies for Basic Compounds."
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][4][5] Rapid chromatographic techniques for preparative separation with moderate resolution.[1][4][5] The Journal of Organic Chemistry, 43(14), 2923–2925.[4][5]
Phenomenex. (2024).[1] Peak Tailing of Basic Analytes - Tech Tips.[1][6]
stability of 8-bromo-3-fluoro-1,5-naphthyridine under basic conditions
Executive Summary This guide addresses the stability profile of 8-bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2).[1] Users frequently underestimate the lability of the C8-bromide under basic conditions, leading to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the stability profile of 8-bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2).[1] Users frequently underestimate the lability of the C8-bromide under basic conditions, leading to unintended hydrolysis (naphthyridinone formation) or nucleophilic scavenging.
The Core Rule: In the 1,5-naphthyridine scaffold, the C8 position is electronically activated (gamma to Nitrogen), making the bromine highly susceptible to Nucleophilic Aromatic Substitution (
). Conversely, the C3 position is electronically passive (beta to Nitrogen), rendering the fluorine relatively inert to substitution despite fluorine's high electronegativity.
Part 1: Structural Reactivity Analysis
To troubleshoot stability, one must understand the electronic "terrain" of the molecule. The 1,5-naphthyridine ring system is electron-deficient, behaving similarly to a "super-pyridine."
The Activation Map
Position
Substituent
Electronic Environment
Reactivity Status
C8
Bromine
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-position relative to N5. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[2][3]
HIGHLY REACTIVE (Liability)
C3
Fluorine
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-position relative to N1. The nitrogen cannot stabilize the intermediate effectively.[2]
STABLE (generally)
Implication: Under basic conditions (pH > 10 or presence of nucleophiles like
, , amines), the C8-Br bond will break long before the C3-F bond.
Part 2: Troubleshooting & FAQs
Scenario 1: Unexpected Hydrolysis
User Question: "I ran a Suzuki coupling using
and water/dioxane. My product mass is missing, and I see a peak +16 mass units lower (or +17 depending on ionization). What happened?"
Technical Diagnosis: You likely hydrolyzed the C8-Bromine.[2]
Mechanism: The hydroxide ion (
), generated from the equilibrium of phosphate in water, attacked the C8 position.
Outcome: Displacement of Bromide (
) by Hydroxide (), followed by tautomerization to the 1,5-naphthyridin-8(5H)-one (lactam form).
Prevention:
Switch to anhydrous bases (e.g.,
in dry DMF/Dioxane).
If water is required, reduce the equivalents of base or use a milder buffer (pH < 9).
Scenario 2: Nucleophilic Scavenging by Solvent
User Question: "I tried to dissolve the compound in methanol with a little base to free-base an amine salt. Now I see a methoxy-adduct."
) is a potent nucleophile. It attacks C8, displacing the bromine.
Outcome: Formation of 8-methoxy-3-fluoro-1,5-naphthyridine .[2]
Prevention: Avoid nucleophilic alcoholic solvents (MeOH, EtOH) in the presence of base. Use non-nucleophilic alcohols (like t-Amyl alcohol) or aprotic solvents (THF, DCM).
Scenario 3: Fluorine Stability
User Question: "Will the fluorine atom at C3 interfere if I use a strong base like LiHMDS?"
Technical Diagnosis: Generally, no, but beware of "Hetaryne" formation.
Mechanism: The C3-F bond is stable to direct ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
. However, extremely strong bases (LDA, LiHMDS) can deprotonate the adjacent C2-H or C4-H, leading to lithium-halogen exchange or elimination to form a transient 3,4-naphthyridyne (hetaryne).
Prevention: Keep reaction temperatures low (-78 °C) if using organolithiums. For standard nucleophilic bases (carbonates, hydroxides), the Fluorine is stable.
Part 3: Visualizing the Degradation Pathway
The following diagram illustrates the divergent pathways based on the nucleophile present.
Figure 1: Reaction pathways for 8-bromo-3-fluoro-1,5-naphthyridine under various basic conditions. Note the high susceptibility of the C8-Br bond.
Before committing precious material to a scale-up, validate stability in your specific solvent/base system.
Prepare Stock: Dissolve 5 mg of compound in 0.5 mL of your intended organic solvent (e.g., THF, DMSO).
Add Base: Add 2 equivalents of the base you intend to use (e.g., 20 µL of 1M NaOH or solid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Fail: Appearance of M-Br+OH (Hydrolysis) or M-Br+OR (Solvolysis).[2]
Protocol B: Safe Workup for C8-Substituted Intermediates
If you are reacting the C8-Br intentionally (e.g., Suzuki coupling), use this workup to prevent hydrolysis of any unreacted starting material or sensitive products.
Quench: Do NOT quench with strong basic brine or NaOH.[2] Use Saturated Ammonium Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) or Phosphate Buffer (pH 7.0) .
Extraction: Extract immediately with EtOAc or DCM.[2]
Drying: Use ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
(neutral), not (basic) as a drying agent.
Concentration: Do not heat the water bath above 40 °C if traces of base remain.
References
Litvinov, V. P. (2004).[2] Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link
Establishes the general reactivity patterns of naphthyridines, highlighting the activ
Maliszewski, B., et al. (2020).[2] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[4] Link
Provides specific examples of nucleophilic substitution at the 2, 4, 6, and 8 positions of 1,5-naphthyridine.
ChemicalBook. (2023).[2] 8-bromo-3-fluoro-1,5-naphthyridine Product Page. Link
Verifies commercial availability and physical property d
A Researcher's Guide to the 1H NMR Spectral Analysis of 8-bromo-3-fluoro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted naphthyridines are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-bromo-3-fluoro-1,5-naphthyridine, a key intermediate in the synthesis of various pharmacologically active agents. Through a comparative approach, we will dissect the nuances of its spectral features and contrast them with related analogs, offering a robust framework for the characterization of similar molecular scaffolds.
The Foundational Principles: Understanding Substituent Effects in ¹H NMR
The chemical shifts and coupling patterns observed in the ¹H NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of its substituents. In the case of 8-bromo-3-fluoro-1,5-naphthyridine, the presence of a bromine and a fluorine atom, both highly electronegative, exerts a significant influence on the electron distribution within the naphthyridine ring system. This, in turn, dictates the resonance frequencies of the aromatic protons.
Generally, electronegative substituents deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[1][2] The magnitude of this effect is dependent on the electronegativity of the substituent and its proximity to the proton . Furthermore, the presence of a fluorine atom introduces additional complexity through ¹H-¹⁹F coupling, which can lead to the splitting of proton signals over several bonds.[3][4]
Analysis of the ¹H NMR Spectrum of 8-bromo-3-fluoro-1,5-naphthyridine
A detailed examination of the ¹H NMR spectrum of 8-bromo-3-fluoro-1,5-naphthyridine reveals a distinct set of signals corresponding to the four aromatic protons on the naphthyridine core. The interpretation of this spectrum is based on the fundamental principles of chemical shift theory, spin-spin coupling, and the predictable effects of the halogen substituents.
Molecular Structure and Proton Designations:
Caption: Molecular structure of 8-bromo-3-fluoro-1,5-naphthyridine with proton numbering.
Predicted ¹H NMR Spectral Data:
While the experimental spectrum is the ultimate arbiter, a prediction based on established substituent effects provides a strong starting point for assignment. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents will shift all protons downfield into the aromatic region of the spectrum.
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
H-2
8.8 - 9.2
Doublet of doublets (dd)
³J(H2-H4) ≈ 2.5 Hz, ⁴J(H2-F) ≈ 3.0 Hz
H-4
8.0 - 8.4
Doublet of doublets (dd)
³J(H4-H2) ≈ 2.5 Hz, ³J(H4-F) ≈ 9.0 Hz
H-6
8.6 - 9.0
Doublet (d)
³J(H6-H7) ≈ 4.5 Hz
H-7
7.6 - 8.0
Doublet (d)
³J(H6-H7) ≈ 4.5 Hz
Rationale for Assignments:
H-2 and H-4: These protons are part of the fluorine-bearing pyridine ring. The fluorine atom will exhibit through-bond coupling to both H-2 (a four-bond coupling, ⁴J) and H-4 (a three-bond coupling, ³J). The magnitude of ³J(H-F) is typically larger than ⁴J(H-F).[3] Additionally, these protons will show a smaller three-bond coupling to each other (³J(H-H)). The proton ortho to the nitrogen (H-2) is expected to be the most deshielded.
H-6 and H-7: These protons reside on the bromine-substituted pyridine ring. They will primarily exhibit a three-bond coupling to each other, resulting in a pair of doublets. The proton adjacent to the nitrogen (H-6) is expected to be more deshielded than H-7. The bromine atom's influence will also contribute to the downfield shift of these protons.
Comparative Analysis with Alternative Naphthyridine Scaffolds
To underscore the diagnostic power of ¹H NMR, let's compare the expected spectrum of our target molecule with that of unsubstituted 1,5-naphthyridine and 8-bromo-1,5-naphthyridine.
Data for substituted compounds are estimations based on additive principles.
This comparison clearly illustrates how the introduction of substituents systematically alters the chemical shifts and splitting patterns, providing a unique spectral fingerprint for each molecule. The replacement of a proton with a fluorine atom at the 3-position removes a signal from that region and introduces characteristic ¹H-¹⁹F couplings for the neighboring protons (H-2 and H-4). Similarly, the bromine at the 8-position eliminates the H-8 signal and influences the chemical shifts of the protons on that ring.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean and informative ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps for preparing a sample of 8-bromo-3-fluoro-1,5-naphthyridine for NMR analysis.[6]
Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 8-bromo-3-fluoro-1,5-naphthyridine provides a wealth of structural information that is readily interpretable through the application of fundamental NMR principles. The distinct chemical shifts and coupling patterns, particularly the characteristic ¹H-¹⁹F couplings, serve as a reliable diagnostic tool for confirming the identity and purity of this important synthetic intermediate. By comparing its spectrum with those of related naphthyridine derivatives, researchers can gain a deeper understanding of substituent effects and confidently assign the structures of newly synthesized compounds in this class. This analytical rigor is indispensable for advancing drug discovery and materials science research.
References
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
New Journal of Chemistry Supporting Information. [Link]
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]
NMR Techniques in Organic Chemistry: a quick guide. [Link]
NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. [Link]
A Technical Guide to the LC-MS Fragmentation Pattern of 8-bromo-3-fluoro-1,5-naphthyridine: A Comparative Analysis for Drug Development Professionals
This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 8-bromo-3-fluoro-1,5-naphthyridine, a halogenated heterocyclic compound of interest in me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 8-bromo-3-fluoro-1,5-naphthyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] In the absence of direct, published experimental data for this specific molecule, this document leverages established principles of mass spectrometry and data from structurally related compounds to provide a robust predictive framework.[4][5] Furthermore, a comprehensive experimental protocol for its characterization via tandem mass spectrometry (MS/MS) is presented, alongside a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) to guide researchers in selecting the optimal analytical strategy.
Predicted ESI-MS/MS Fragmentation Pathway of 8-bromo-3-fluoro-1,5-naphthyridine
Under electrospray ionization (ESI) in positive ion mode, 8-bromo-3-fluoro-1,5-naphthyridine is expected to readily form a protonated molecule, [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern for the precursor ion and any bromine-containing fragment ions, with two peaks of nearly equal intensity (approximately 1:1 ratio) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6]
The fragmentation of the protonated molecule in the collision cell of a tandem mass spectrometer is predicted to proceed through a series of neutral losses, driven by the relative lability of the carbon-halogen bonds and the stability of the resulting fragment ions. The fragmentation of similar halogenated heterocyclic compounds often involves the elimination of the halogen as a hydrogen halide.[4][5]
The proposed fragmentation cascade is as follows:
Initial Loss of HBr: The initial and most probable fragmentation step is the neutral loss of hydrogen bromide (HBr), which is a common fragmentation pathway for bromo-substituted aromatic and heterocyclic compounds.
Subsequent Loss of HCN: Following the loss of HBr, the resulting fluoro-naphthyridine fragment ion is likely to undergo cleavage of the pyridine ring, leading to the elimination of a neutral hydrogen cyanide (HCN) molecule. This is a characteristic fragmentation for nitrogen-containing heterocyclic compounds.[4][5]
Alternative Fragmentation - Loss of HF: While less favorable than the loss of HBr, the elimination of hydrogen fluoride (HF) from the precursor ion or subsequent fragments may also be observed.
This predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted ESI-MS/MS fragmentation pathway for 8-bromo-3-fluoro-1,5-naphthyridine.
Predicted Major Fragment Ions
The following table summarizes the predicted major fragment ions for 8-bromo-3-fluoro-1,5-naphthyridine, their mass-to-charge ratios (m/z), and the corresponding neutral losses.
Precursor/Fragment Ion
Molecular Formula
Calculated m/z (Monoisotopic)
Neutral Loss
[M+H]⁺
C₈H₅BrFN₂⁺
226.9614, 228.9594
-
[M+H-HBr]⁺
C₈H₄FN₂⁺
147.0353
HBr
[M+H-HBr-HCN]⁺
C₇H₃F⁺
120.0291
HBr, HCN
Recommended Experimental Protocol: LC-MS/MS
To acquire high-quality fragmentation data for 8-bromo-3-fluoro-1,5-naphthyridine, a reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. This approach offers excellent sensitivity and selectivity for the analysis of small molecules in complex matrices.
Step-by-Step Methodology
Sample Preparation:
Dissolve the reference standard or sample containing 8-bromo-3-fluoro-1,5-naphthyridine in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
Perform serial dilutions with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid) to achieve a final concentration in the low µg/mL to ng/mL range.
Filter the final solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Conditions:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions:
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 350 °C.
Desolvation Gas Flow: 800 L/hr.
Cone Gas Flow: 50 L/hr.
MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 227.0 and 229.0.
MS2 Fragmentation: Use collision-induced dissociation (CID) with argon as the collision gas. Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
The following diagram illustrates the general workflow for this LC-MS/MS analysis:
Caption: General workflow for LC-MS/MS analysis.
Comparative Analysis: LC-MS/MS vs. GC-MS
While LC-MS/MS is the recommended primary technique for the analysis of 8-bromo-3-fluoro-1,5-naphthyridine, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative, particularly for volatile and thermally stable compounds.[7][8] The choice between these two powerful analytical techniques depends on the specific requirements of the analysis.
Feature
LC-MS/MS
GC-MS
Analyte Suitability
Wide range of compounds, including non-volatile and thermally labile molecules.
Volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Ionization Technique
Soft ionization (e.g., ESI, APCI), typically preserving the molecular ion.
Hard ionization (Electron Ionization - EI), often leading to extensive fragmentation.
Fragmentation
Controlled fragmentation in the collision cell (MS/MS), allowing for targeted analysis.
Extensive fragmentation in the ion source, providing a characteristic "fingerprint" spectrum.
Sensitivity
Generally very high, especially in selected reaction monitoring (SRM) mode.
High sensitivity, particularly for well-resolved chromatographic peaks.
Selectivity
High selectivity due to both chromatographic separation and mass filtering in MS1 and MS2.
Good selectivity from chromatographic separation and unique mass spectra.
Key Considerations for 8-bromo-3-fluoro-1,5-naphthyridine:
LC-MS/MS Advantage: The soft ionization of ESI is ideal for preserving the precursor ion of 8-bromo-3-fluoro-1,5-naphthyridine, allowing for controlled fragmentation studies (MS/MS) to elucidate its structure. This is particularly valuable for identifying this compound in complex mixtures and for quantitative analysis.
GC-MS Potential: If 8-bromo-3-fluoro-1,5-naphthyridine is sufficiently volatile and thermally stable, GC-MS with electron ionization would produce a reproducible fragmentation pattern that could be used for library matching and identification. However, the extensive fragmentation may make it more challenging to piece together the fragmentation pathway compared to the controlled nature of MS/MS.
Conclusion
The LC-MS fragmentation pattern of 8-bromo-3-fluoro-1,5-naphthyridine is predicted to be characterized by an initial loss of HBr, followed by the elimination of HCN. The presence of bromine will provide a distinct isotopic signature for confident identification of the precursor ion and bromine-containing fragments. The recommended LC-MS/MS protocol provides a robust starting point for the experimental determination of this fragmentation pattern and for the development of quantitative assays. While GC-MS offers an alternative approach, LC-MS/MS is superior for its ability to perform controlled fragmentation experiments, which are crucial for the detailed structural elucidation of novel compounds in drug development.
References
Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
de la Cruz, D. N., et al. (2013). A new liquid chromatography-tandem mass spectrometry method using atmospheric pressure photo ionization for the simultaneous determination of azaarenes and azaarones in Dutch river sediments. PubMed.
Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry.
Paolini, M., et al. (2018). Development of a fast gas chromatography-tandem mass spectrometry method for volatile aromatic compound analysis in oenological products. Journal of Mass Spectrometry.
Chemistry Post. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube.
Chemistry LibreTexts. (2023).
Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry.
Fialho, L. (n.d.). Application and Working Process of Tandem Mass Spectrometry. Longdom Publishing.
Fuertes, M., et al. (2021).
ResearchGate. (2016). Mass spectrometry of halogen-containing organic compounds.
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene. BenchChem.
McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry.
Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph.
Niessen, W. M. A. (2001).
Gorske, B. C., & Kirby, A. J. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Molecules.
Thermo Fisher Scientific. (n.d.). Chromatography Applications with Mass Spectrometric Detection. Thermo Fisher Scientific.
Le, T. B., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites.
Technical Guide: HPLC Retention Time Standards for Halogenated Naphthyridines
Executive Summary Halogenated naphthyridines (specifically 1,5- and 1,8- isomers) represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for antibacterial (fluoroquinolone analogs) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Halogenated naphthyridines (specifically 1,5- and 1,8- isomers) represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for antibacterial (fluoroquinolone analogs) and anticancer therapeutics. However, their analysis presents a dual chromatographic challenge:
Basic Nitrogen Interaction: The naphthyridine core is prone to severe peak tailing due to interaction with residual silanols.[1]
Positional Isomerism: Halogen migration (e.g., 2-chloro vs. 3-chloro) often results in negligible hydrophobicity differences, causing co-elution on standard C18 phases.[1]
This guide establishes a standardized retention framework, comparing the industry-standard C18 (L1) against the Phenyl-Hexyl (L11) stationary phase. We provide relative retention data and a self-validating protocol to ensure reproducible separation.
Part 1: Chemical Basis of Separation
To control retention time, one must understand the forces driving separation. Naphthyridines are bicyclic aromatic heterocycles.[1] The introduction of halogens (F, Cl, Br, I) alters the molecule's electron density and lipophilicity.
The Hydrophobic Driver (C18 Performance)
On an octadecylsilane (C18) column, retention is governed by the partition coefficient (
).
Rule of Thumb: Retention increases with the atomic radius of the halogen.
Order of Elution: Fluoro- < Chloro- < Bromo- < Iodo-[1]
Limitation: C18 phases often fail to resolve positional isomers (e.g., 2-Cl-1,8-naphthyridine vs. 3-Cl-1,8-naphthyridine) because their overall hydrophobicity is nearly identical.[1]
The
-
Interaction Driver (Phenyl-Hexyl Performance)
Phenyl-Hexyl phases introduce a secondary separation mechanism:
- stacking between the phenyl ring of the stationary phase and the aromatic naphthyridine core.
Electron Density Effect: Halogens are electron-withdrawing.[1] A halogen at the C2 position depletes electron density from the ring differently than at C3 or C4. This alters the strength of the
Analyst Insight: Note the "Selectivity Flip" or expansion between the 2-Cl and 3-Cl isomers on the Phenyl-Hexyl column. The 3-position substitution allows for better planar accessibility to the stationary phase, enhancing
-retention compared to the sterically hindered 2-position.
Part 3: Visualization of Separation Logic
The following diagram illustrates the decision matrix for selecting the correct column and mobile phase based on your specific naphthyridine analyte mixture.
Figure 1: Decision tree for selecting stationary phases and modifiers based on naphthyridine structural diversity.
Part 4: Standardized Experimental Protocol
To ensure your retention times match the standards above, you must use a Self-Validating System . This protocol includes a
marker to calculate relative retention factors, eliminating system dwell volume errors.[1]
Reagents & Standards
System Suitability Standard (SSS): A mixture of Uracil (unretained marker,
), 1,8-Naphthyridine (parent), and 2-Chloro-1,8-naphthyridine.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][3] Note: TFA is preferred over Formic Acid for UV analysis as it ion-pairs with the basic nitrogens, reducing tailing.
Figure 2: Step-by-step validation workflow to ensure system suitability before analyzing unknown halogenated samples.
Part 5: Troubleshooting & Causality
Issue: Peak Tailing (Tailing Factor > 1.5)
Cause: Naphthyridines are basic (
).[1] At neutral pH, they interact with acidic silanols on the silica surface.
Solution: Lower the pH to < 2.5 using TFA.[1] This protonates the silanols (making them neutral) and the naphthyridine (making it cationic), leading to repulsion or ion-pairing, both of which sharpen the peak.
Issue: Retention Time Drift
Cause: "Wetting" issues. Highly halogenated naphthyridines (e.g., tribromo-1,8-naphthyridine) are very hydrophobic.[1] If the column is stored in 100% aqueous buffer, the phase may collapse (dewetting).
Solution: Store columns in 50/50 Organic/Water. Ensure the gradient ends with a high organic wash (95% B) for at least 3 column volumes.
References
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022).[1][4] Discusses the separation of isomers using polar modifiers and n-hexane, highlighting the utility of specific phases for structural isomers.
Relevance of
- and dipole-dipole interactions for retention on cyano and phenyl columns. Journal of Chromatography A.[1][5] (2013).[1][6][7] Provides the theoretical basis for why Phenyl-Hexyl columns outperform C18 for aromatic heterocycles.
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. (2025).[1][8] Background on the chemical properties and biological importance of the scaffold.
Mechanisms of retention in HPLC: Secondary equilibria. University of Valencia. Explains the role of TFA and ion-pairing in suppressing silanol interactions for basic compounds like naphthyridines.
crystal structure data for 3-fluoro-1,5-naphthyridine derivatives
Title: 3-Fluoro-1,5-Naphthyridine Scaffolds: Structural Insights & Performance Comparison Guide Executive Summary This guide provides a technical comparison of 3-fluoro-1,5-naphthyridine derivatives against their non-flu...
This guide provides a technical comparison of 3-fluoro-1,5-naphthyridine derivatives against their non-fluorinated counterparts and isomeric quinoline alternatives.[1] Designed for medicinal chemists and structural biologists, this analysis focuses on the crystallographic implications of fluorination, metabolic stability profiles, and synthetic accessibility.[1]
Key Finding: The introduction of a fluorine atom at the C3 position of the 1,5-naphthyridine core significantly alters crystal packing from edge-to-face (herringbone) to face-to-face (
-stacking) motifs, while simultaneously lowering the pKa of the N1 nitrogen, thereby enhancing metabolic stability against oxidative metabolism.[1]
Part 1: Structural & Physicochemical Profile[1]
The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often employed to modulate lipophilicity and hydrogen bonding potential.[1] The 3-fluoro substituent acts as a metabolic block and an electronic modulator.[1]
Note: pKa values are critical for kinase inhibitor design. The reduced basicity of the 3-fluoro derivative often improves membrane permeability compared to more basic heterocycles.[1]
Part 2: Crystal Structure & Packing Analysis
While the parent 1,5-naphthyridine crystallizes in a monoclinic system (
) dominated by weak C-H...N interactions, the introduction of fluorine drastically shifts the packing landscape.[1]
The "Fluorine Effect" on Packing
Fluorine substitution on heteroaromatic rings typically induces a shift from edge-to-face (herringbone) packing to face-to-face (
Mechanism: The high electronegativity of fluorine depletes the
-electron density of the ring, reducing the quadrupole moment that favors edge-to-face interactions.[1]
Observation: In 3-fluoro-1,5-naphthyridine derivatives, this facilitates closer planar stacking distances (3.3 – 3.4 Å) compared to the parent scaffold.[1]
Case Study: Ligand-Bound Crystal Structure (ALK5 Inhibitor)
A definitive structural benchmark is observed in the co-crystal structure of a 1,5-naphthyridine-based inhibitor bound to the TGF-
The synthesis of 3-fluoro-1,5-naphthyridine is non-trivial due to the electron-deficient nature of the ring, which resists direct electrophilic fluorination (e.g., Selectfluor).[1] The most robust industrial route involves the Balz-Schiemann reaction or transition-metal-catalyzed cross-coupling.[1]
Protocol: Synthesis via Diazotization-Fluorodediazoniation
Objective: Conversion of 3-amino-1,5-naphthyridine to 3-fluoro-1,5-naphthyridine.
Diazotization: Dissolve 3-amino-1,5-naphthyridine in
(48% aq) at -5°C. Add dropwise to form the diazonium tetrafluoroborate salt.[1]
Isolation: Filter the precipitated diazonium salt and wash with cold ether. Caution: Potentially explosive when dry.[1]
Decomposition (Fluorination): Suspend the salt in heptane or decalin and heat to 80-100°C. Nitrogen gas evolution indicates reaction progress.[1]
Purification: Neutralize with
, extract with DCM, and purify via silica gel chromatography (EtOAc/Hexane gradient).
Visual Workflow (DOT Diagram)
Caption: Figure 1. Balz-Schiemann route for the synthesis of the 3-fluoro scaffold via a diazonium intermediate.[1]
Part 4: Performance Comparison (Metabolic & Biological)
Metabolic Stability Logic
The C3 position in 1,5-naphthyridine is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]
Non-Fluorinated: C3-H bond energy ~98 kcal/mol.[1] Rapid hydroxylation leads to clearance.[1]
Fluorinated: C3-F bond energy ~116 kcal/mol.[1] The C-F bond is metabolically inert.[1]
Result: 3-Fluoro derivatives typically show a 2-5x increase in half-life (
) in microsomal stability assays compared to the parent compound.[1]
Signaling Pathway Comparison
In the context of TGF-
inhibition (ALK5), the 1,5-naphthyridine scaffold competes with ATP.[1]
Caption: Figure 2. Mechanism of Action for ALK5 inhibition. The fluoro-naphthyridine scaffold competitively displaces ATP.[1]
References
Gellibert, F., et al. (2004).[1] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.
Schwarzer, A., & Weber, E. (2008).[1] "Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides." Crystal Growth & Design.
Litvic, M., et al. (2012).[1] "Recent advances in the synthesis of 1,5-naphthyridines." Arkivoc.
Reissert, A. (1893).[1] "Ueber das 1.8-Naphthyridin." Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-3-fluoro-1,5-naphthyridine
Hazard Assessment and Characterization 8-Bromo-3-fluoro-1,5-naphthyridine is a halogenated aromatic heterocyclic compound. While specific toxicological data for this exact compound is not extensively published, a thoroug...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment and Characterization
8-Bromo-3-fluoro-1,5-naphthyridine is a halogenated aromatic heterocyclic compound. While specific toxicological data for this exact compound is not extensively published, a thorough hazard assessment can be extrapolated from structurally similar chemicals and its functional groups.
Key Hazard Considerations:
Toxicity: Similar brominated and fluorinated heterocyclic compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] They are also known to cause skin, eye, and respiratory irritation.[1][3][4][5]
Reactivity: This compound may be incompatible with strong oxidizing agents and strong acids.[1][3][6][7] Under normal conditions, it is generally stable.[1][7]
Environmental Hazards: Improper disposal can lead to contamination of soil and water.[8] It is crucial to prevent this chemical from entering drains or rivers.[1]
Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[1][6][7]
Based on these characteristics, any waste containing 8-Bromo-3-fluoro-1,5-naphthyridine must be treated as hazardous waste .
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The Occupational Safety and Health Administration (OSHA) mandates safe handling procedures within the laboratory through its Laboratory Standard (29 CFR 1910.1450), which includes the development of a Chemical Hygiene Plan (CHP).[11][12][13]
Your institution's Environmental Health and Safety (EHS) office will have specific guidelines that align with these federal regulations and any additional state or local rules. Always consult your institution's EHS protocols before proceeding with any waste disposal.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of 8-Bromo-3-fluoro-1,5-naphthyridine waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[8]
Solid Waste: Collect any solid waste (e.g., residual powder, contaminated weigh paper, gloves, and paper towels) in a designated, chemically compatible container.
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.
Step 3: Containerization and Labeling
All hazardous waste containers must be correctly labeled to ensure safe handling and disposal.[15]
Container Requirements:
Must be made of a material compatible with the chemical.
Must be in good condition with a secure, leak-proof lid.[8]
Must only be kept in its original packaging or a suitable, labeled salvage container.[1]
Labeling Requirements:
The words "HAZARDOUS WASTE " must be clearly visible.[8]
The full chemical name: "8-Bromo-3-fluoro-1,5-naphthyridine " (no abbreviations or formulas).[8]
A clear list of all chemical constituents in the container.
The approximate percentage of each component.
The date when waste was first added to the container (accumulation start date).
Step 4: Storage
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
Location: The storage area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet.[1][8]
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]
Incompatibles: Ensure the waste is not stored near incompatible materials like strong oxidizing agents.[1][3][6][7]
Step 5: Final Disposal
Hazardous waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[14]
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup.
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste's journey.[10][16]
NEVER dispose of 8-Bromo-3-fluoro-1,5-naphthyridine down the drain or in the regular trash.[1][8]
Emergency Procedures
In the event of an accidental release or exposure, follow these immediate steps.
Spill:
Alert others in the area.
If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Transfer the contaminated absorbent material to a labeled hazardous waste container.[1]
Clean the spill area as directed by your institution's EHS.
Skin Contact: Immediately remove contaminated clothing and drench the affected area with running water for at least 15 minutes.[1] Seek medical attention.[1]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.[1][3][4][5]
Ingestion: Wash out the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-3-fluoro-1,5-naphthyridine.
Caption: Disposal workflow for 8-Bromo-3-fluoro-1,5-naphthyridine.
References
Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
Safety Data Sheet for 2-BROMO-1,8-NAPHTHYRIDINE. (2014, January 12).
Safety Data Sheet for 4-Bromo-3-fluoroaniline. (2025, October 7).
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management.